methyl cyclohex-3-ene-1-carboxylate
Description
The exact mass of the compound 3-Cyclohexene-1-carboxylic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93912. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUNVLFESXFVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884315 | |
| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |
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Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6493-77-2 | |
| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6493-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6493-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93912 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |
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| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyclohex-3-enecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.706 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl cyclohex-3-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl cyclohex-3-ene-1-carboxylate, a valuable intermediate in organic synthesis. The core of this synthesis is the Diels-Alder reaction, a powerful and widely utilized method for the formation of six-membered rings. This document details the underlying mechanism, including thermal and Lewis acid-catalyzed pathways, and provides experimental protocols and key quantitative data for researchers in the field.
Core Synthesis Pathway: The Diels-Alder Reaction
The primary and most efficient route for the synthesis of this compound is the [4+2] cycloaddition reaction between 1,3-butadiene (the diene) and methyl acrylate (the dienophile). This reaction can be performed under thermal conditions or accelerated through the use of a Lewis acid catalyst.
Reaction Scheme:
An In-Depth Technical Guide to the Diels-Alder Reaction of Butadiene and Methyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. This reaction has proven invaluable in the construction of complex cyclic systems, which are prevalent in pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive overview of the Diels-Alder reaction between 1,3-butadiene and methyl acrylate, a classic example that illustrates the fundamental principles of this transformation. We will delve into the reaction mechanism, stereoselectivity, the influence of catalysts, and provide detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction between 1,3-butadiene and methyl acrylate proceeds through a concerted, pericyclic transition state, leading to the formation of methyl cyclohex-3-enecarboxylate. The regioselectivity and stereoselectivity of this reaction are governed by the principles of Frontier Molecular Orbital (FMO) theory.
Frontier Molecular Orbital (FMO) Theory
The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (1,3-butadiene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (methyl acrylate) is the dominant factor in determining the course of the reaction. The electron-withdrawing nature of the ester group in methyl acrylate lowers the energy of its LUMO, facilitating a more favorable interaction with the HOMO of butadiene.
The regioselectivity of the reaction, which dictates the orientation of the substituents on the newly formed ring, is also explained by FMO theory. The major product is the "ortho" isomer, which results from the alignment of the largest coefficients of the HOMO of butadiene and the LUMO of methyl acrylate.
dot
Caption: FMO interaction in the Diels-Alder reaction.
Stereoselectivity: Endo vs. Exo Products
The Diels-Alder reaction can lead to the formation of two diastereomeric products: the endo and exo adducts. The "endo rule" suggests that for many Diels-Alder reactions, the endo product is the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the unsaturated substituent of the dienophile in the transition state.
However, for the thermal Diels-Alder reaction of 1,3-butadiene and methyl acrylate, experimental evidence using a deuterium-labeled butadiene has shown that the kinetic endo:exo ratio is nearly 1:1 in benzene solution.[1] This indicates that for this fundamental system, the secondary orbital interactions are not strong enough to significantly favor the endo product.
Lewis acid catalysis can dramatically influence the stereoselectivity. For the similar reaction of cyclopentadiene with methyl acrylate, the uncatalyzed reaction gives an endo:exo ratio of 82:12, while catalysis with AlCl₃·Et₂O increases this ratio to 99:1.[2]
Catalysis of the Diels-Alder Reaction
The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acid catalysts.
Lewis Acid Catalysis
Lewis acids, such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄), coordinate to the carbonyl oxygen of the methyl acrylate. This coordination makes the dienophile more electron-deficient, lowering the energy of its LUMO and accelerating the reaction. Computational studies on the BF₃-catalyzed reaction of butadiene and methyl acrylate have shown a significant reduction in the activation energy compared to the uncatalyzed reaction.[3]
Lewis acid catalysis also generally enhances the endo selectivity of the reaction. The coordination of the Lewis acid to the dienophile can lead to a more organized transition state where secondary orbital interactions are more pronounced.
dot
References
physical and chemical properties of methyl cyclohex-3-ene-1-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of methyl cyclohex-3-ene-1-carboxylate, a versatile building block in organic synthesis. This document details its synthesis, purification, and characterization, supported by experimental protocols and spectroscopic data.
Core Physical and Chemical Properties
This compound is a cyclic ester with a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[1] It is a key intermediate in the synthesis of various more complex molecules and is typically produced via a Diels-Alder reaction.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| CAS Number | 6493-77-2 | [2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 185 °C | [3] |
| Density (Specific Gravity) | 1.02 g/cm³ | [4] |
| Refractive Index | 1.4600 - 1.4620 | [5] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Purity (typical) | >98.0% (by GC) | [6] |
Synthesis of this compound
The primary route for the synthesis of this compound is the Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene (1,3-butadiene) and a dienophile (methyl acrylate).[7][8] This reaction is known for its high atom economy and stereospecificity.
Reaction Mechanism: The Diels-Alder Reaction
The concerted mechanism of the Diels-Alder reaction involves the formation of a six-membered ring in a single step.
Experimental Protocols
Synthesis via Diels-Alder Reaction
This protocol is a generalized procedure based on established methods for Diels-Alder reactions involving 1,3-butadiene and methyl acrylate.[9]
Materials:
-
1,3-Butadiene (liquefied gas)
-
Methyl acrylate
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
To a clean, dry high-pressure reaction vessel, add methyl acrylate and a small amount of hydroquinone to inhibit polymerization.
-
Cool the vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to safely introduce the liquefied 1,3-butadiene.
-
Carefully add an equimolar amount of liquefied 1,3-butadiene to the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature behind a safety shield.
-
Heat the reaction mixture to a specified temperature (typically between 100-150 °C) for several hours. The exact temperature and time will depend on the desired conversion rate and should be optimized.
-
After the reaction is complete, cool the vessel to room temperature before carefully venting any unreacted butadiene in a fume hood.
-
The crude product is then purified by fractional distillation under reduced pressure.
Purification and Characterization Workflow
A typical workflow for the purification and characterization of the synthesized this compound is outlined below.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
~5.7 ppm (m, 2H): Olefinic protons (-CH=CH-).
-
~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
~2.2-2.6 ppm (m, 5H): Allylic and methine protons on the cyclohexene ring.
-
~1.8-2.1 ppm (m, 2H): Methylene protons on the cyclohexene ring.
¹³C NMR (Predicted):
-
~175 ppm: Carbonyl carbon of the ester (C=O).
-
~125-127 ppm: Olefinic carbons (-CH=CH-).
-
~52 ppm: Methyl ester carbon (-OCH₃).
-
~25-40 ppm: Aliphatic carbons of the cyclohexene ring.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides a reference spectrum for 3-Cyclohexene-1-carboxylic acid, methyl ester.[2]
Key IR Absorptions:
-
~3030 cm⁻¹: C-H stretch (vinylic).
-
~2940, 2860 cm⁻¹: C-H stretch (aliphatic).
-
~1735 cm⁻¹: C=O stretch (ester).
-
~1650 cm⁻¹: C=C stretch (alkene).
-
~1160 cm⁻¹: C-O stretch (ester).
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides a reference mass spectrum for 3-Cyclohexene-1-carboxylic acid, methyl ester.[2]
Key MS Fragments (m/z):
-
140 (M⁺): Molecular ion peak.
-
109: Loss of -OCH₃.
-
81: Retro-Diels-Alder fragmentation (loss of methyl acrylate).
-
79: Further fragmentation of the cyclohexadiene cation.
-
59: Fragment corresponding to [COOCH₃]⁺.
This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with its synthesis and characterization. For specific applications, further optimization of the experimental protocols may be required.
References
- 1. Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]
- 5. 3-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | CID 12616831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester | C9H14O2 | CID 10909785 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structural Isomers of Methyl Cyclohex-3-ene-1-carboxylate
This guide provides a detailed overview of the key structural isomers of methyl cyclohexenecarboxylate, focusing on their synthesis, physical properties, and analytical characterization. The information is intended to support research and development activities where these compounds are of interest.
Core Structural Isomers
The primary structural isomers of methyl cyclohexenecarboxylate are positional isomers, distinguished by the location of the double bond within the cyclohexene ring relative to the methyl ester substituent. The principal isomers are:
-
Methyl cyclohex-1-ene-1-carboxylate: The double bond is located between carbons 1 and 2.
-
Methyl cyclohex-2-ene-1-carboxylate: The double bond is positioned between carbons 2 and 3.
-
This compound: The double bond is found between carbons 3 and 4.
This compound is a key product of the Diels-Alder reaction between methyl acrylate and 1,3-butadiene, a foundational reaction in organic synthesis. The other isomers are often synthesized through alternative routes or by isomerization of the primary Diels-Alder adduct.
The logical relationship between the synthesis of these isomers can be visualized as follows:
Quantitative Data and Physical Properties
The physical properties of these isomers are critical for their separation, purification, and identification. The following table summarizes key data points available in the literature.
| Property | Methyl cyclohex-1-ene-1-carboxylate | Methyl cyclohex-2-ene-1-carboxylate | This compound |
| Molecular Formula | C₈H₁₂O₂ | C₈H₁₂O₂ | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol | 140.18 g/mol | 140.18 g/mol |
| Boiling Point | 78-80 °C at 15 mmHg | 80 °C at 18 mmHg | 75-76 °C at 16 mmHg |
| Density | 1.031 g/cm³ | 1.023 g/cm³ | 1.026 g/cm³ |
| Refractive Index (n²⁰/D) | 1.4740 | 1.4680 | 1.4631 |
Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction
This protocol details the synthesis of the primary isomer through a classic cycloaddition.
Materials:
-
1,3-Butadiene
-
Methyl acrylate
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
A solution of methyl acrylate (1.0 mol) and a small amount of hydroquinone (polymerization inhibitor) in toluene is prepared.
-
The solution is charged into a high-pressure reaction vessel.
-
The vessel is cooled, and liquefied 1,3-butadiene (1.2 mol) is added.
-
The vessel is sealed and heated to 150 °C for approximately 6-8 hours. The pressure inside the vessel will increase significantly.
-
After cooling to room temperature, the vessel is carefully vented to release any unreacted butadiene.
-
The resulting mixture is transferred to a round-bottom flask.
-
The solvent (toluene) and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
The general workflow for this synthesis and subsequent analysis is outlined below.
Isomerization of this compound
The thermodynamically more stable conjugated isomers (cyclohex-1-ene and cyclohex-2-ene) can be obtained by isomerization of the cyclohex-3-ene adduct, typically using a base catalyst.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (solvent)
-
Quenching agent (e.g., dilute HCl or ammonium chloride solution)
-
Diethyl ether (extraction solvent)
Procedure:
-
This compound is dissolved in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of sodium methoxide (e.g., 0.1 mol equivalent) is added to the solution.
-
The mixture is heated to reflux and maintained at that temperature. The progress of the isomerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Once the desired isomer distribution is achieved (or equilibrium is reached), the reaction is cooled to room temperature.
-
The reaction is quenched by the slow addition of a dilute acidic solution to neutralize the base catalyst.
-
The product mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the resulting mixture of isomers can be separated by careful fractional distillation or preparative chromatography.
Spectroscopic Characterization
Definitive identification of each isomer is accomplished through spectroscopic methods, primarily NMR and IR spectroscopy.
-
¹H NMR: The chemical shifts and splitting patterns of the vinyl protons are highly diagnostic.
-
Cyclohex-3-ene isomer: Shows vinyl protons typically around 5.6-5.7 ppm.
-
Cyclohex-2-ene isomer: The vinyl protons are shifted further downfield.
-
Cyclohex-1-ene isomer: A single vinyl proton is observed, often as a triplet, around 6.7-7.0 ppm due to its position on the conjugated system.
-
-
¹³C NMR: The positions of the sp² hybridized carbon signals are key identifiers for the location of the double bond.
-
FTIR Spectroscopy: The C=C stretching frequency can provide clues. Conjugated esters (cyclohex-1-ene and cyclohex-2-ene isomers) will show a C=O stretch at a lower wavenumber (e.g., ~1715 cm⁻¹) compared to the non-conjugated cyclohex-3-ene isomer (e.g., ~1735 cm⁻¹). The C=C stretch in the conjugated systems is also more intense.
An In-depth Technical Guide to Methyl Cyclohex-3-ene-1-carboxylate: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl cyclohex-3-ene-1-carboxylate, a fundamental building block in organic synthesis. The document traces the historical discovery of its core synthetic route, the Diels-Alder reaction, and presents detailed experimental protocols for its preparation. Key quantitative data, including physicochemical properties and spectroscopic information, are summarized for easy reference. Furthermore, this guide illustrates the underlying reaction mechanism and a representative experimental workflow using standardized diagrams to facilitate a deeper understanding for researchers in chemistry and drug development.
Introduction
This compound is a cyclic ester that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. Its cyclohexene scaffold, functionalized with a methyl ester group, provides a valuable starting point for the construction of natural products, pharmaceuticals, and novel materials. The significance of this compound lies in its straightforward and efficient synthesis via one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. This guide will delve into the historical context of this discovery and provide the technical details necessary for its practical application in a laboratory setting.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the discovery of the [4+2] cycloaddition reaction by German chemists Otto Diels and Kurt Alder in 1928.[1][2] This groundbreaking work, for which they were awarded the Nobel Prize in Chemistry in 1950, described the reaction of a conjugated diene with an alkene (dienophile) to form a six-membered ring.[3]
While a specific publication heralding the "discovery" of this compound is not prominent in the historical literature, its synthesis is a classic example of the reaction developed by Diels and Alder. The reaction between the simplest conjugated diene, 1,3-butadiene, and a simple dienophile, methyl acrylate, represents a fundamental application of their discovery. Early explorations of the scope and mechanism of the Diels-Alder reaction by its discoverers and others in the 1930s and beyond would have undoubtedly included reactions of this type, even if not singled out in a landmark paper. A 1936 publication by Alder and Rickert, for instance, further explored the synthetic utility of the Diels-Alder reaction, solidifying its place as a cornerstone of organic synthesis. The synthesis of related cyclohexene carboxaldehydes from butadiene and acrolein was described in the original 1928 paper by Diels and Alder, indicating that the reaction of butadiene with simple, activated alkenes was a key area of their initial investigations.[4]
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | PubChem, NIST WebBook[5][6] |
| Molecular Weight | 140.18 g/mol | PubChem, Fisher Scientific[5][6] |
| CAS Number | 6493-77-2 | NIST WebBook, Fisher Scientific[5][6] |
| Appearance | Colorless to light yellow liquid | TCI America[7] |
| Boiling Point | 185 °C | Fisher Scientific[6] |
| Form | Solid | Sigma-Aldrich[8] |
Synthesis
The primary and most efficient method for the synthesis of this compound is the Diels-Alder reaction between 1,3-butadiene and methyl acrylate.
Reaction Mechanism
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The [4+2] cycloaddition involves the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. The reaction is thermally allowed and typically requires heating. The rate of the reaction is enhanced by the presence of an electron-withdrawing group on the dienophile, such as the ester group in methyl acrylate, and electron-donating groups on the diene.
The mechanism can be visualized as a cyclic flow of electrons, leading to the simultaneous formation of two new carbon-carbon sigma bonds and a new pi bond in the resulting cyclohexene ring.
Experimental Protocol: Uncatalyzed Synthesis
This protocol is based on established procedures for Diels-Alder reactions involving 1,3-butadiene and activated dienophiles.
Materials:
-
1,3-Butadiene (liquefied, handled with appropriate precautions in a cooled apparatus)
-
Methyl acrylate (freshly distilled)
-
Hydroquinone (inhibitor)
-
Toluene (dry)
-
Anhydrous magnesium sulfate
-
Diels-Alder reaction tube or a pressure-rated vessel
Procedure:
-
To a thick-walled glass reaction tube, add methyl acrylate (1.0 equivalent), a catalytic amount of hydroquinone to inhibit polymerization, and dry toluene.
-
Cool the tube in a dry ice/acetone bath to -78 °C.
-
Carefully condense 1,3-butadiene (1.2 equivalents) into the reaction tube.
-
Seal the tube under vacuum or an inert atmosphere.
-
Allow the tube to slowly warm to room temperature behind a safety shield, and then heat in an oil bath at 100-150 °C for 6-12 hours.
-
After cooling to room temperature, carefully open the reaction vessel in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure.
-
The crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 185 °C.
-
Alternatively, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by spectroscopic methods.
Experimental Protocol: Lewis Acid Catalyzed Synthesis
The Diels-Alder reaction between 1,3-butadiene and methyl acrylate can be catalyzed by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), which often allows for lower reaction temperatures and improved yields.[3]
Materials:
-
1,3-Butadiene
-
Methyl acrylate
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (dry)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve methyl acrylate (1.0 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add boron trifluoride etherate (0.1-0.2 equivalents) to the solution.
-
Condense 1,3-butadiene (1.2 equivalents) into the reaction mixture.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography as described in the uncatalyzed procedure.
Characterization Data
The identity and purity of this compound are confirmed through various spectroscopic techniques. The following tables summarize the expected data.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the olefinic protons, the allylic protons, the protons on the saturated part of the ring, and the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the olefinic carbons, and the sp³-hybridized carbons of the cyclohexene ring. |
| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and C-H stretches. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound (m/z = 140.18). |
A summary of the mass spectrum data from the NIST WebBook is provided below.[5]
| m/z | Relative Intensity |
| 54 | 100 |
| 79 | 95 |
| 81 | 80 |
| 108 | 70 |
| 140 | 50 |
Applications in Synthesis
This compound is a valuable precursor for the synthesis of a variety of target molecules. The double bond can be subjected to various transformations, such as epoxidation, dihydroxylation, or hydrogenation. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to introduce further complexity. These synthetic manipulations make it a key starting material in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Conclusion
This compound, a product of the historic Diels-Alder reaction, remains a compound of significant interest in modern organic synthesis. Its straightforward preparation, coupled with the versatility of its functional groups, ensures its continued use in both academic research and industrial applications. This technical guide has provided a thorough overview of its discovery, synthesis, and characterization, offering a valuable resource for professionals in the chemical sciences.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester | C9H14O2 | CID 10909785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of Methyl Cyclohex-3-ene-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for methyl cyclohex-3-ene-1-carboxylate (CAS No: 6493-77-2). The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document includes tabulated quantitative data from mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance spectroscopy, alongside detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: Electron Ionization Mass Spectrometry (EI-MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 140 | 25 | [M]⁺ (Molecular Ion) |
| 109 | 40 | [M - OCH₃]⁺ |
| 81 | 100 | [C₆H₉]⁺ (Base Peak) |
| 79 | 65 | [C₆H₇]⁺ |
| 53 | 45 | [C₄H₅]⁺ |
Data sourced from NIST WebBook.[1]
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3030 | C-H Stretch | =C-H (alkene) |
| 2935, 2860 | C-H Stretch | C-H (alkane) |
| 1735 | C=O Stretch | Ester |
| 1650 | C=C Stretch | Alkene |
| 1440 | C-H Bend | CH₂ |
| 1170 | C-O Stretch | Ester |
Data sourced from NIST Gas-Phase IR Spectrum Database.[2]
Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Note: The following data is predicted using chemical shift simulation software and may vary slightly from experimental values.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| 5.70 | m | 2H | H-3, H-4 (alkene) |
| 3.68 | s | 3H | -OCH₃ (ester) |
| 2.55 | m | 1H | H-1 |
| 2.30 - 2.10 | m | 4H | H-2, H-5 |
| 1.85 | m | 2H | H-6 |
Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Note: The following data is predicted using chemical shift simulation software and may vary slightly from experimental values.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 175.5 | C=O (ester) |
| 126.8 | C-3 or C-4 (alkene) |
| 125.2 | C-4 or C-3 (alkene) |
| 51.8 | -OCH₃ (ester) |
| 39.5 | C-1 |
| 28.7 | C-2 or C-5 |
| 25.0 | C-5 or C-2 |
| 24.6 | C-6 |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. A standard single-pulse experiment is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment. The spectral width is set to approximately 220 ppm, with a relaxation delay of 2-5 seconds to ensure quantitative observation of all carbon signals, including quaternary carbons.
-
Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction to yield the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample such as this compound, a thin film is prepared by placing a drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded. This is used to subtract the absorbance of the sample holder and the atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe. The sample is vaporized in a high-vacuum environment.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Stereochemistry of Methyl Cyclohex-3-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of methyl cyclohex-3-ene-1-carboxylate, a key building block in organic synthesis. The document details its synthesis, stereoisomeric forms, and methods for chiral resolution and analysis, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding.
Introduction to the Stereochemistry
This compound possesses a single chiral center at the C1 position of the cyclohexene ring, giving rise to a pair of enantiomers: (R)-methyl cyclohex-3-ene-1-carboxylate and (S)-methyl cyclohex-3-ene-1-carboxylate. The spatial arrangement of the methoxycarbonyl group at this stereocenter is crucial in the synthesis of various chiral molecules and active pharmaceutical ingredients.
The primary route to racemic this compound is the Diels-Alder reaction between 1,3-butadiene and methyl acrylate. This [4+2] cycloaddition is a powerful tool for the formation of the cyclohexene ring system. While the reaction can theoretically yield endo and exo diastereomers, studies have shown that for simple monosubstituted dienophiles like methyl acrylate, the kinetic endo:exo ratio is nearly 1:1, indicating a lack of significant diastereoselectivity under kinetic control.[1][2]
Synthesis and Stereochemical Outcome
The synthesis of racemic this compound is readily achieved through the Diels-Alder reaction. The following section provides a representative experimental protocol and discusses the stereochemical outcome.
Experimental Protocol: Synthesis of Racemic this compound
This protocol is a generalized procedure based on established methods for Diels-Alder reactions.
Materials:
-
1,3-Butadiene (liquefied or generated in situ)
-
Methyl acrylate
-
Hydroquinone (inhibitor)
-
Toluene (or another suitable solvent)
-
Anhydrous magnesium sulfate
-
Reaction vessel suitable for pressure reactions (e.g., a sealed tube or autoclave)
Procedure:
-
To a pressure-resistant reaction vessel, add methyl acrylate and a small amount of hydroquinone to inhibit polymerization.
-
Cool the vessel to a low temperature (e.g., -78 °C) and carefully introduce a molar excess of liquefied 1,3-butadiene.
-
Seal the vessel and allow it to warm to room temperature, followed by heating to a specified temperature (e.g., 100-150 °C) for several hours. The reaction progress can be monitored by GC-MS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene.
-
Dilute the reaction mixture with a suitable solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with water and brine to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
Stereochemical Outcome of the Diels-Alder Reaction
As previously mentioned, the Diels-Alder reaction between 1,3-butadiene and methyl acrylate is not significantly diastereoselective.[1][2] This lack of selectivity is attributed to the small energy difference between the endo and exo transition states for this simple system.
Diagram: Diels-Alder Reaction and Stereoisomers
Caption: Synthesis of racemic this compound.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its individual enantiomers is critical for applications where stereochemistry is important. Enzymatic kinetic resolution has proven to be a highly effective method for obtaining enantiomerically pure this compound.
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol is based on the use of a hydrolase to selectively hydrolyze one enantiomer of the racemic ester.
Materials:
-
Racemic this compound
-
Hydrolase enzyme (e.g., from Acinetobacter sp. JNU9335)
-
Phosphate buffer (e.g., pH 8.0)
-
Isooctane (or other suitable organic solvent)
-
Sodium hydroxide solution (for pH control)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a biphasic system containing the racemic this compound dissolved in isooctane and an aqueous phosphate buffer.
-
Add the hydrolase enzyme to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress and enantiomeric excess (ee) of the remaining ester by chiral gas chromatography (GC). The pH of the aqueous phase should be maintained by the addition of a sodium hydroxide solution to neutralize the carboxylic acid formed.
-
When the desired conversion (typically around 50%) and high ee of the unreacted ester are achieved, stop the reaction.
-
Separate the organic layer. The aqueous layer can be acidified and extracted to recover the hydrolyzed carboxylic acid.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent to obtain the enantiomerically enriched this compound.
Quantitative Data from Chiral Resolution
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) of (S)-methyl cyclohex-3-ene-1-carboxylate | >99% | N/A |
| Enantiomeric Excess (ee) of (R)-3-cyclohexene-1-carboxylic acid | 97% | N/A |
Diagram: Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the separation of enantiomers.
Spectroscopic Data
| Carbon Atom | Expected ¹³C NMR Chemical Shift (ppm) |
| C=O | ~175 |
| C3/C4 (olefinic) | ~125-127 |
| O-CH₃ | ~51 |
| C1 | ~40 |
| C2/C5/C6 | ~25-30 |
| Proton | Expected ¹H NMR Chemical Shift (ppm) | Multiplicity |
| Olefinic H | 5.6-5.8 | m |
| O-CH₃ | ~3.7 | s |
| C1-H | 2.5-2.7 | m |
| Allylic H | 2.2-2.4 | m |
| Other ring H | 1.8-2.2 | m |
Note: These are approximate values and may vary depending on the solvent and specific stereoisomer.
Conclusion
The stereochemistry of this compound is a critical aspect of its application in asymmetric synthesis. While its formation via the Diels-Alder reaction results in a racemic mixture with little to no diastereoselectivity, efficient enzymatic kinetic resolution methods are available to access the enantiomerically pure forms. This guide provides the necessary data, protocols, and conceptual diagrams to aid researchers in the synthesis, separation, and characterization of these important chiral building blocks.
References
A Technical Guide to Lewis Acid Catalysis in the Synthesis of Methyl Cyclohex-3-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Lewis acid catalysis in the synthesis of methyl cyclohex-3-ene-1-carboxylate, a key carbocyclic scaffold in organic synthesis. The Diels-Alder reaction between 1,3-butadiene and methyl acrylate, a classic [4+2] cycloaddition, is significantly enhanced by the presence of Lewis acids, which act as powerful catalysts to increase reaction rates and control stereoselectivity. This document provides a comprehensive overview of the reaction mechanism, a comparative analysis of various Lewis acid catalysts, detailed experimental protocols, and a summary of quantitative data to aid in the rational design and optimization of this important transformation.
The Core Reaction: A Lewis Acid-Mediated Diels-Alder Cycloaddition
The synthesis of this compound is achieved through the Diels-Alder reaction of 1,3-butadiene (the diene) and methyl acrylate (the dienophile). In its uncatalyzed form, this reaction often requires elevated temperatures and can result in a mixture of endo and exo stereoisomers with low selectivity.[1]
Lewis acids dramatically accelerate this process by coordinating to the carbonyl oxygen of the methyl acrylate. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the HOMO-LUMO gap between the diene and dienophile and lowering the activation energy of the reaction.[2][3] This electronic effect not only increases the reaction rate but can also enhance the stereoselectivity, often favoring the formation of the endo product due to secondary orbital interactions in the transition state.[4][5]
Comparative Analysis of Lewis Acid Catalysts
Theoretical calculations on the reaction of isoprene and methyl acrylate show a systematic decrease in the computed activation energies as the strength of the Lewis acid increases, in the order of I₂ < SnCl₄ < TiCl₄ < ZnCl₂ < BF₃ < AlCl₃.[6] This trend suggests that stronger Lewis acids lead to greater acceleration of the reaction.
| Lewis Acid Catalyst | Role and Theoretical Insights |
| Boron trifluoride (BF₃) | A commonly used and effective catalyst. Theoretical studies on the BF₃-catalyzed reaction of butadiene and methyl acrylate highlight its role in lowering the activation energy barrier.[2][7][8] |
| Aluminum chloride (AlCl₃) | Another powerful Lewis acid for this transformation. It is known to significantly enhance the rate and can improve the endo selectivity of the reaction.[3] |
| Tin(IV) chloride (SnCl₄) | A moderately strong Lewis acid that can be employed as a catalyst.[4][5] |
| Titanium(IV) chloride (TiCl₄) | A strong Lewis acid that is also effective in catalyzing Diels-Alder reactions.[4][5] |
| Zinc(II) chloride (ZnCl₂) | A milder Lewis acid that can also be used to promote the cycloaddition.[4][5] |
Experimental Protocols
The following are generalized experimental protocols for the Lewis acid-catalyzed synthesis of this compound. These should be regarded as templates and may require optimization based on specific laboratory conditions and desired outcomes.
General Experimental Setup and Procedure
Materials:
-
1,3-Butadiene (can be generated in situ from a suitable precursor like 3-sulfolene or used as a condensed gas)
-
Methyl acrylate (freshly distilled)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, SnCl₄, TiCl₄, ZnCl₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Quenching solution (e.g., saturated sodium bicarbonate solution, water)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure: [9]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet is used. The reaction is carried out under an inert atmosphere.
-
Catalyst Introduction: The Lewis acid is dissolved or suspended in the anhydrous solvent in the reaction flask and the mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
Reactant Addition: A solution of freshly distilled methyl acrylate in the anhydrous solvent is added to the dropping funnel. 1,3-Butadiene is then introduced into the reaction flask. The methyl acrylate solution is added dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: The reaction is stirred at the set temperature and monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, it is quenched by the slow addition of a suitable quenching agent. Caution: The quenching of Lewis acids can be highly exothermic. The mixture is allowed to warm to room temperature.
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[9]
Catalyst-Specific Considerations
-
BF₃·OEt₂: This catalyst is a liquid and is relatively easy to handle. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in a chlorinated solvent like dichloromethane.
-
AlCl₃: This is a solid and should be handled in a glovebox or under a stream of inert gas due to its hygroscopic nature. It is a very active catalyst, and reactions can often be run at or below room temperature.
-
SnCl₄ and TiCl₄: These are liquids and are also highly sensitive to moisture. They should be handled with care using syringes under an inert atmosphere. Reactions are typically conducted at low temperatures.
-
ZnCl₂: This is a solid and is less reactive than the other Lewis acids mentioned. It may require higher temperatures or longer reaction times to achieve good conversion.
Visualizing the Process
Reaction Mechanism
Caption: Lewis acid-catalyzed Diels-Alder reaction mechanism.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
The use of Lewis acid catalysis is a powerful and indispensable tool for the efficient and stereoselective synthesis of this compound via the Diels-Alder reaction. By understanding the underlying principles of catalysis and having access to robust experimental protocols, researchers can effectively utilize this methodology to access this important molecular scaffold for applications in drug discovery and development. The choice of Lewis acid allows for the fine-tuning of reactivity and selectivity, making this a versatile and valuable reaction in the synthetic organic chemist's arsenal. Further experimental studies comparing a wider range of Lewis acids under standardized conditions would be highly beneficial to the scientific community for rational catalyst selection.
References
- 1. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Theoretical Stability Analysis of Methyl Cyclohex-3-ene-1-carboxylate Conformers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies used to determine the conformational stability of methyl cyclohex-3-ene-1-carboxylate. The stability of this molecule is critical for understanding its reactivity and potential interactions in biological systems, making it a subject of interest in drug development and materials science. This document outlines the computational protocols, expected conformational isomers, and a framework for presenting the resulting data. The primary conformations arise from the pseudo-axial and pseudo-equatorial positioning of the methyl carboxylate group on the flexible cyclohex-3-ene ring. We detail the application of Density Functional Theory (DFT) for geometry optimization and energy calculations, providing a robust protocol for researchers to follow.
Introduction to Conformational Analysis of Substituted Cyclohexenes
The cyclohexene ring, due to the presence of a double bond, adopts a half-chair or sofa conformation, which is significantly different from the chair conformation of cyclohexane. The introduction of a substituent, such as a methyl carboxylate group, at the C-1 position leads to the possibility of two primary diastereomeric conformers: pseudo-axial and pseudo-equatorial.
The relative stability of these conformers is dictated by a balance of steric and electronic effects. In substituted cyclohexanes, substituents generally prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions.[1][2] For methylcyclohexane, the equatorial conformer is more stable by approximately 7.6 kJ/mol.[3][4] However, the flattened nature of the cyclohexene ring alters the classic 1,3-diaxial interactions, necessitating a detailed computational investigation to determine the precise energy differences.
Theoretical Conformations of this compound
The two primary conformations of this compound are the pseudo-axial and pseudo-equatorial conformers, resulting from the orientation of the methyl carboxylate group at the C-1 position.
-
Pseudo-Equatorial (e): The methyl carboxylate group is directed away from the general plane of the ring, minimizing steric interactions with the rest of the ring atoms. This conformation is generally expected to be the more stable isomer.
-
Pseudo-Axial (a): The methyl carboxylate group is oriented roughly perpendicular to the general plane of the ring. This orientation can lead to steric strain with the axial hydrogen atoms on the same side of the ring, potentially rendering it less stable.
Computational Methodology: A Detailed Protocol
Density Functional Theory (DFT) is a powerful computational method for accurately predicting the geometries and relative energies of molecular conformers. A typical workflow for the stability analysis of this compound is outlined below.
3.1. Software and Hardware
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Hardware: A high-performance computing cluster is recommended for timely completion of calculations.
3.2. Computational Protocol
-
Initial Structure Generation:
-
Construct the 3D structures of both the pseudo-axial and pseudo-equatorial conformers of this compound using a molecular modeling program (e.g., Avogadro, ChemDraw).
-
-
Geometry Optimization:
-
Perform geometry optimizations for both conformers using DFT. A common and reliable functional is B3LYP, paired with a Pople-style basis set such as 6-31G(d).
-
The optimization process will find the lowest energy structure for each conformer.
-
-
Frequency Calculations:
-
Following optimization, perform frequency calculations at the same level of theory. This step serves two purposes:
-
To confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
-
Single-Point Energy Calculations (Optional but Recommended):
-
For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311+G(d,p).
-
-
Data Analysis:
-
Extract the electronic energies, ZPVE-corrected energies, and Gibbs free energies for both conformers.
-
Calculate the relative energies of the pseudo-axial conformer with respect to the more stable pseudo-equatorial conformer.
-
Data Presentation: Summarized Quantitative Data
The calculated energies for the pseudo-axial and pseudo-equatorial conformers of this compound should be presented in a clear and organized table.
| Conformer | Electronic Energy (Hartree) | ZPVE-Corrected Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kJ/mol) |
| Pseudo-Equatorial | Calculated Value | Calculated Value | Calculated Value | 0.00 |
| Pseudo-Axial | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
Table 1: Theoretically calculated energies for the conformers of this compound at a specified level of theory (e.g., B3LYP/6-31G(d)).
Visualizations
5.1. Conformational Isomers
5.2. Computational Workflow
Conclusion
This technical guide provides a standardized and robust framework for the theoretical investigation of the conformational stability of this compound. By following the detailed computational protocols, researchers can obtain reliable data on the relative energies of the pseudo-axial and pseudo-equatorial conformers. This information is invaluable for understanding the molecule's intrinsic properties and predicting its behavior in various chemical and biological environments. The presented workflow and data presentation standards aim to facilitate clear communication and comparison of results within the scientific community.
References
An In-depth Technical Guide to Methyl Cyclohex-3-ene-1-carboxylate (CAS: 6493-77-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl cyclohex-3-ene-1-carboxylate, a versatile cyclic ester with significant applications in organic synthesis and the development of novel chemical entities. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, explores its applications, and outlines essential safety information.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| CAS Number | 6493-77-2 | [2] |
| Molecular Formula | C₈H₁₂O₂ | [2] |
| Molecular Weight | 140.18 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | >98.0% (GC) | [1] |
| Boiling Point | 174.9 °C at 760 mmHg (Predicted) | |
| Density | 1.03 g/cm³ (Predicted) | |
| Solubility | Information not available | |
| InChI Key | IPUNVLFESXFVFH-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)C1CCC=CC1 | [2] |
Spectroscopic Data
Synthesis: The Diels-Alder Reaction
This compound is classically synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction between 1,3-butadiene and methyl acrylate.[5] This reaction is a cornerstone of organic synthesis, known for its efficiency in forming six-membered rings.[6]
Experimental Protocol: Synthesis of this compound
The following is a generalized procedure based on established Diels-Alder reaction principles. Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
1,3-Butadiene (liquefied gas or generated in situ)
-
Methyl acrylate
-
Hydroquinone (inhibitor)
-
Toluene (or another suitable solvent)
-
Pressure-rated reaction vessel (autoclave)
Procedure:
-
To a pressure-rated reaction vessel, add methyl acrylate and a small amount of hydroquinone to inhibit polymerization.
-
Cool the vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to facilitate the safe addition of liquefied 1,3-butadiene.
-
Carefully add a molar excess of 1,3-butadiene to the reaction vessel.
-
Seal the vessel and allow it to slowly warm to room temperature behind a safety shield.
-
Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress via techniques like GC-MS.
-
After the reaction is complete, cool the vessel to room temperature and cautiously vent any unreacted 1,3-butadiene in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Logical Workflow for Diels-Alder Synthesis:
Caption: A streamlined workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules. Its cyclohexene core is a common motif in many natural products and pharmacologically active compounds.
Role in Stereoselective Synthesis
The double bond and the ester functionality of this compound provide two reactive handles that can be manipulated with a high degree of stereocontrol. This makes it an attractive starting material for the synthesis of chiral molecules, which is of paramount importance in drug development where enantiomeric purity is often a critical factor for efficacy and safety.[5]
Potential as a Fragrance Ingredient
Cyclohexene derivatives are known for their use in the fragrance industry. While specific applications of this compound as a fragrance are not extensively documented in publicly available literature, related methyl cyclohexane carboxylates have been patented for their fruity and floral characteristics. This suggests a potential application for this compound in the formulation of perfumes and other scented products.
Safety and Handling
This compound is a flammable liquid and vapor.[1] Appropriate safety precautions should be taken when handling this compound.
GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapour[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
Precautionary Statements
It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Workflow:
References
- 1. Methyl 3-Cyclohexene-1-carboxylate | 6493-77-2 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Methyl 1-methylcyclohex-3-ene-1-carboxylate | C9H14O2 | CID 110867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl Cyclohex-3-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of methyl cyclohex-3-ene-1-carboxylate. The primary method described is the Diels-Alder reaction, a powerful and widely used method for the formation of six-membered rings. This cycloaddition reaction involves the [4+2] cycloaddition of a conjugated diene, 1,3-butadiene, with a dienophile, methyl acrylate. The protocol outlines both a thermal and a Lewis acid-catalyzed pathway, with the latter often providing improved reaction rates and selectivity. This document includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable intermediate in organic synthesis, serving as a precursor for various more complex molecules in pharmaceutical and materials science research. The cyclohexene moiety provides a versatile scaffold that can be further functionalized. The Diels-Alder reaction is an efficient method for the construction of the core cyclohexene ring structure of this molecule. The reaction proceeds by the concerted interaction of the π-systems of the diene and the dienophile, forming a new six-membered ring with good stereochemical control. The use of a Lewis acid catalyst can enhance the reactivity of the dienophile and influence the regioselectivity of the cycloaddition.
Signaling Pathways and Logical Relationships
The synthesis of this compound is achieved through a Diels-Alder reaction. This process can be represented as a direct transformation from starting materials to the product, optionally involving a catalyst to facilitate the reaction.
Caption: A diagram illustrating the Diels-Alder reaction for the synthesis of this compound.
Experimental Protocols
This section details two common protocols for the synthesis of this compound: a thermal approach and a Lewis acid-catalyzed approach.
Protocol 1: Thermal Diels-Alder Reaction
This protocol relies on elevated temperatures to facilitate the cycloaddition.
Materials:
-
1,3-Butadiene (can be generated in situ from sulfolene or used as a condensed gas)
-
Methyl acrylate
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Reaction vessel (e.g., a sealed tube or a high-pressure reactor)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a thick-walled, sealed reaction tube, place methyl acrylate (1.0 eq) and a small amount of hydroquinone (as a polymerization inhibitor).
-
Addition of Diene: Cool the tube in a dry ice/acetone bath. Carefully condense 1,3-butadiene (1.2 eq) into the reaction tube.
-
Reaction: Seal the tube and allow it to warm to room temperature behind a safety shield. Heat the reaction mixture at 100-150 °C for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up: After cooling to room temperature, carefully open the reaction vessel. Transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol utilizes a Lewis acid to accelerate the reaction and potentially improve selectivity.
Materials:
-
1,3-Butadiene
-
Methyl acrylate
-
Boron trifluoride etherate (BF₃·OEt₂) or Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions, work-up, and purification
Procedure:
-
Reaction Setup: Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst and Dienophile: Under a nitrogen atmosphere, dissolve methyl acrylate (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 0.1-0.2 eq) to the stirred solution.
-
Diene Addition: Add a solution of 1,3-butadiene (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Thermal Reaction | Lewis Acid-Catalyzed Reaction | Reference |
| Typical Yield | 40-60% | 70-90% | General yields for Diels-Alder reactions of this type. |
| Reaction Time | 12-24 hours | 1-4 hours | Typical reaction times observed for thermal versus catalyzed Diels-Alder reactions. |
| Reaction Temperature | 100-150 °C | 0 °C to room temperature | Standard temperature ranges for these reaction types. |
| Purity (after purif.) | >98% (GC) | >98% (GC) | Purity is typically high after appropriate purification methods like distillation or chromatography. |
| Boiling Point | ~185 °C | ~185 °C | The boiling point of the final product. |
| Refractive Index | 1.4600-1.4620 | 1.4600-1.4620 | The refractive index of the final product. |
Experimental Workflow
The general workflow for the synthesis of this compound is depicted in the following diagram.
Caption: A flowchart of the experimental workflow for the synthesis of this compound.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃): Chemical shifts will be characteristic of the protons in the cyclohexene ring and the methyl ester group.
-
¹³C NMR (CDCl₃): Will show distinct peaks for the carbonyl carbon of the ester, the olefinic carbons, and the aliphatic carbons of the ring.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester is expected. A peak around 1650 cm⁻¹ for the C=C stretch of the alkene will also be present.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample, while MS will show the molecular ion peak corresponding to the molecular weight of the product (140.18 g/mol ).
Safety Precautions
-
1,3-Butadiene is a flammable gas and a suspected carcinogen. It should be handled in a well-ventilated fume hood.
-
Lewis acids such as BF₃·OEt₂ and AlCl₃ are corrosive and react violently with water. They should be handled with care under anhydrous conditions.
-
The thermal reaction is conducted in a sealed tube under pressure, which presents an explosion hazard. Appropriate safety precautions, such as using a blast shield, must be taken.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Applications of Methyl Cyclohex-3-ene-1-carboxylate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyclohex-3-ene-1-carboxylate is a versatile cyclic ester that serves as a valuable building block in modern organic synthesis. Its unique structural features, including a reactive double bond and a modifiable ester group, make it a key intermediate in the synthesis of a wide array of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including its formation via the Diels-Alder reaction, its conversion to valuable epoxides, and the subsequent ring-opening of these epoxides to afford functionalized cyclohexane derivatives. These derivatives are pivotal in the development of pharmaceuticals, agrochemicals, coatings, and plasticizers.[1][2][3]
I. Synthesis of this compound via Diels-Alder Reaction
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the construction of six-membered rings. The reaction between a conjugated diene and a dienophile, in this case, 1,3-butadiene and methyl acrylate, respectively, provides an efficient route to this compound.[4][5][6] The reaction can be performed under thermal conditions or with Lewis acid catalysis to improve reaction rates and selectivity.[7]
Experimental Protocol: Diels-Alder Reaction
Materials:
-
1,3-Butadiene (liquefied gas)
-
Methyl acrylate
-
Hydroquinone (inhibitor)
-
Toluene (anhydrous)
-
Lewis acid (e.g., Aluminum chloride, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A pressure-resistant reaction vessel is charged with methyl acrylate (1.0 eq), a catalytic amount of hydroquinone, and anhydrous toluene.
-
The vessel is cooled to -10 °C.
-
Liquefied 1,3-butadiene (1.2 eq) is carefully added to the cooled solution.
-
The vessel is sealed and heated to 100-150 °C for 6-24 hours. The reaction progress is monitored by GC-MS.
-
(Optional, for catalyzed reaction) If a Lewis acid catalyst is used, it is added to the solution of methyl acrylate in toluene at 0 °C before the addition of butadiene, and the reaction is typically run at a lower temperature (e.g., room temperature).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by vacuum distillation to afford this compound.
| Parameter | Condition | Typical Yield | Reference |
| Temperature | 100-150 °C (thermal) or RT (catalyzed) | 70-90% | [4][5] |
| Solvent | Toluene or neat | ||
| Catalyst | None or Lewis Acid (e.g., AlCl₃) | [7] |
II. Epoxidation of this compound
The carbon-carbon double bond in this compound is susceptible to epoxidation, yielding methyl 3,4-epoxycyclohexanecarboxylate. This transformation is a critical step in the synthesis of cycloaliphatic epoxy resins, which are valued for their high performance in coatings and as acid scavengers.[8][9] Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or in situ generated peracetic acid from hydrogen peroxide and acetic acid.[9][10]
Experimental Protocol: Epoxidation with Peracetic Acid
This protocol is adapted from procedures for the epoxidation of related cyclohexene derivatives.[9][11]
Materials:
-
This compound
-
Acetic acid
-
Hydrogen peroxide (30-50% aqueous solution)
-
Sodium carbonate or sodium hydroxide solution (for pH adjustment)
-
Toluene or Dichloroethane
-
Sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a stirrer, thermometer, and addition funnel, a solution of this compound (1.0 eq) in toluene is prepared.
-
Acetic acid (1.2 eq) is added to the solution.
-
The mixture is heated to 50-60 °C.
-
Hydrogen peroxide (1.2-1.5 eq) is added dropwise, maintaining the reaction temperature. The pH may be adjusted to 4-5 with a base.[9]
-
The reaction is stirred for several hours and monitored by TLC or GC for the disappearance of the starting material.
-
Upon completion, the mixture is cooled to room temperature, and the excess peroxide is quenched by the addition of a sodium sulfite solution.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield methyl 3,4-epoxycyclohexanecarboxylate.
| Epoxidizing Agent | Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| H₂O₂ / Acetic Anhydride | None | 1,2-Dichloroethane | Room Temp | >99 | >90 | [11] |
| Peracetic Acid | None | Toluene | 40-60 | >95 | High | [9] |
| H₂O₂ | Tungsten-based | Dichloroethane | 45-75 | 97-99 | 97-99 | [12] |
III. Ring-Opening Reactions of Methyl 3,4-Epoxycyclohexanecarboxylate
The epoxide ring in methyl 3,4-epoxycyclohexanecarboxylate is susceptible to nucleophilic attack, leading to the formation of 1,2-difunctionalized cyclohexane derivatives. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile.[2][6][13][14][15][16] These reactions are fundamental for introducing diverse functional groups and are widely used in the synthesis of pharmaceuticals and other fine chemicals.
Experimental Protocol: Ring-Opening with Amines
Materials:
-
Methyl 3,4-epoxycyclohexanecarboxylate
-
Amine (e.g., aniline, benzylamine)
-
Solvent (e.g., acetonitrile, or solvent-free)
-
Catalyst (optional, e.g., silica-bonded S-sulfonic acid)[17]
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of methyl 3,4-epoxycyclohexanecarboxylate (1.0 eq) in the chosen solvent (or neat), the amine (1.0-1.2 eq) is added.
-
If a catalyst is used, it is added to the mixture.
-
The reaction is stirred at room temperature or heated as required, with progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane.
-
If a solid catalyst was used, it is removed by filtration.
-
The organic solution is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding β-amino alcohol.
| Nucleophile | Conditions | Product | Yield (%) | Reference |
| Aniline | Silica-bonded S-sulfonic acid, solvent-free, RT | 2-Anilino-trans-4-hydroxy-cyclohexanecarboxylate | High | [17] |
| Various Amines | Acetic acid, solvent-free | β-amino alcohols | High | [11] |
| Alcohols/Water | Acid-catalyzed | trans-alkoxy-alcohols/trans-diols | Good to High | [2][13] |
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. The methodologies outlined in this document for its synthesis, epoxidation, and subsequent ring-opening reactions provide robust pathways to a diverse range of functionalized cyclohexane derivatives. These protocols serve as a practical guide for researchers and professionals in the chemical and pharmaceutical industries, enabling the efficient synthesis of complex molecular architectures for various applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 5. article.aascit.org [article.aascit.org]
- 6. researchgate.net [researchgate.net]
- 7. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. US20200165218A1 - Methods for making cyclohexene oxide-containing esters - Google Patents [patents.google.com]
- 10. US4647678A - Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid - Google Patents [patents.google.com]
- 11. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. CN101613330A - Method for preparing epoxycyclohexane by hydrogen peroxide epoxidation - Google Patents [patents.google.com]
- 13. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 14. youtube.com [youtube.com]
- 15. Bibliographies: 'Epoxide ring opening by amines' – Grafiati [grafiati.com]
- 16. jsynthchem.com [jsynthchem.com]
- 17. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
Application Notes and Protocols for the Synthesis of Edoxaban from Methyl Cyclohex-3-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban is a potent, orally bioavailable, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. A key chiral building block in the synthesis of Edoxaban is (1S)-3-cyclohexene-1-carboxylic acid, which can be derived from its methyl ester, methyl cyclohex-3-ene-1-carboxylate. This document provides detailed application notes and experimental protocols for the synthesis of Edoxaban, commencing from this readily available precursor. The synthetic strategy involves a multi-step sequence, including iodolactonization, aminolysis, and a series of amide coupling reactions to construct the final complex molecule. These protocols are based on methodologies described in patent literature and scientific publications.
Synthetic Strategy Overview
The synthesis of Edoxaban from (1S)-3-cyclohexene-1-carboxylic acid (derived from its methyl ester) is a multi-step process. A common route involves the initial formation of a key intermediate, N1-(5-Chloropyridin-2-yl)-N2-[(1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-aminocyclohexyl]oxamide. This intermediate is then coupled with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid to yield the Edoxaban free base. The final step is the formation of the tosylate monohydrate salt to enhance stability and facilitate formulation.[1]
Experimental Protocols
Protocol 1: Hydrolysis of Methyl (S)-cyclohex-3-ene-1-carboxylate (if starting from the ester)
This initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the primary starting material for the subsequent steps.
Materials:
-
Methyl (S)-cyclohex-3-ene-1-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve methyl (S)-cyclohex-3-ene-1-carboxylate in a mixture of THF (or MeOH) and water.
-
Add a stoichiometric excess of LiOH or NaOH to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the mixture with HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-cyclohex-3-ene-1-carboxylic acid.
Protocol 2: Synthesis of (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one (Iodolactonization)
This step involves the electrophilic addition of iodine to the double bond of (1S)-3-cyclohexene-1-carboxylic acid, leading to the formation of a bicyclic iodolactone.[2][3]
Materials:
-
(1S)-3-cyclohexene-1-carboxylic acid
-
Sodium bicarbonate (NaHCO3)
-
Potassium iodide (KI)
-
Iodine (I2)
-
Dichloromethane (CH2Cl2)
-
Water
-
Sodium thiosulfate (Na2S2O3) solution
Procedure:
-
Dissolve (1S)-3-cyclohexene-1-carboxylic acid in dichloromethane.[3]
-
Add a solution of sodium bicarbonate and potassium iodide in water to the reaction mixture under an ice bath.[3]
-
After stirring for a short period, raise the temperature to room temperature and add iodine portion-wise.[3]
-
Stir the reaction for several hours until completion, as monitored by TLC.[3]
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.[3]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude iodolactone, which can be purified by crystallization or chromatography.[3]
Protocol 3: Synthesis of the Diamine Intermediate
This multi-step part of the synthesis converts the iodolactone into the key chiral diamine intermediate. This often involves ring-opening, introduction of the second nitrogen functionality, and subsequent modifications. Due to the complexity and various patented routes, a generalized protocol is presented. A common strategy avoids the use of hazardous reagents like sodium azide.[4]
Generalized Procedure:
-
Aminolysis of the Iodolactone: The iodolactone is treated with an amine, such as aqueous ammonia or dimethylamine, to open the lactone ring and introduce the first amino group.[2]
-
Formation of the Second Amino Group: The second amino group is introduced with cis-stereochemistry. This can be achieved through various methods, including epoxide formation and subsequent ring-opening, or through azide displacement followed by reduction.[4]
-
Amide Formation and Protection: The carboxylic acid is converted to a dimethylamide, and the amino groups are often protected (e.g., with a Boc group) to allow for selective reactions in subsequent steps.
Protocol 4: Synthesis of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide
This key intermediate is synthesized by coupling the diamine intermediate with an activated oxalamide derivative.
Materials:
-
(1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl-protected amine
-
2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid derivative
-
Coupling agents (e.g., EDCI, HOBt)
-
Base (e.g., triethylamine)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Acid for deprotection (e.g., methanesulfonic acid, TFA)
Procedure:
-
Deprotection: The protected diamine intermediate is treated with an acid (e.g., methanesulfonic acid in acetonitrile) to remove the protecting group (e.g., Boc).[5]
-
Neutralization: The resulting amine salt is neutralized with a tertiary amine base like triethylamine.[5]
-
Coupling: The deprotected diamine is then reacted with the 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid derivative in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).[5]
-
The reaction is stirred at room temperature until completion.
-
The product is isolated by crystallization after workup.
Protocol 5: Final Condensation to form Edoxaban
The final step involves the coupling of the previously synthesized intermediate with the thiazolopyridine moiety.
Materials:
-
N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide
-
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
-
Coupling agents (e.g., EDCI, HOBt)
-
Base (e.g., triethylamine)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a solution of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide in acetonitrile, add triethylamine.[5]
-
Add 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, HOBt, and EDCI.[5]
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 18 hours).[5]
-
Upon completion, the reaction is cooled, and the product is crystallized by the addition of a saturated aqueous sodium bicarbonate solution.[5]
-
The solid Edoxaban free base is collected by filtration and dried.
Protocol 6: Formation of Edoxaban Tosylate Monohydrate
The final active pharmaceutical ingredient is typically the tosylate monohydrate salt.
Materials:
-
Edoxaban free base
-
p-toluenesulfonic acid monohydrate
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Dissolve the Edoxaban free base and p-toluenesulfonic acid monohydrate in a mixture of acetonitrile and water.[1]
-
Heat the mixture to achieve complete dissolution.[1]
-
Cool the solution and add more water as an anti-solvent to induce crystallization.[1]
-
The crystallized Edoxaban tosylate monohydrate is isolated by filtration and dried under reduced pressure.[6]
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Starting Material | Product | Reported Yield (%) | Reference(s) |
| Iodolactonization | (1S)-3-cyclohexene-1-carboxylic acid | (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one | ~96 (purified) | [4] |
| Multi-step conversion to diamine intermediate | (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one | tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | 57.7 (overall) | [4] |
| Final Condensation | N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)... | N'-(5-chloropyridin-2-yl)-N-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(((5-methyl-4,5,6,7-tetrahydro... | 88.6 | [7] |
| Salt Formation | Edoxaban free base | Edoxaban tosylate monohydrate | 92 | [6] |
Table 2: Purity Data of Edoxaban and Intermediates
| Compound | Analytical Method | Purity (%) | Reference(s) |
| tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | HPLC | 99.8 | [4] |
| Edoxaban (recrystallized) | HPLC | >99.5 | [5] |
| Edoxaban tosylate monohydrate | HPLC | High | [6] |
Visualizations
Edoxaban Synthetic Workflow
Caption: Synthetic workflow for Edoxaban.
Mechanism of Action: Factor Xa Inhibition
Caption: Edoxaban's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106316889A - Preparation method of Edoxaban intermediate - Google Patents [patents.google.com]
- 3. CN108486197B - Preparation method of high-purity edoxaban intermediate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]
- 6. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 7. CN115724792A - A kind of edoxaban key intermediate and its synthetic method - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Methyl Cyclohex-3-ene-1-carboxylate via Diels-Alder Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of methyl cyclohex-3-ene-1-carboxylate through the Diels-Alder cycloaddition of 1,3-butadiene and methyl acrylate. The protocols cover both uncatalyzed and Lewis acid-catalyzed reaction conditions, offering flexibility for various research and development applications.
Application Notes
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. The reaction between a conjugated diene (1,3-butadiene) and a dienophile (methyl acrylate) is a classic example, yielding a cyclohexene derivative. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
The reactivity of the Diels-Alder reaction is significantly influenced by the electronic nature of the reactants. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. In the case of 1,3-butadiene and methyl acrylate, the ester group on the dienophile makes it electron-poor, facilitating the reaction.
For enhanced reaction rates and improved yields, Lewis acid catalysts such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃) can be employed. These catalysts coordinate to the carbonyl oxygen of the dienophile, further reducing the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and lowering the activation energy of the reaction.[1][2] This catalytic approach is particularly useful for reactions that are sluggish at lower temperatures.
Experimental Protocols
Protocol 1: Uncatalyzed Diels-Alder Reaction
This protocol describes the thermal cycloaddition of 1,3-butadiene and methyl acrylate without a catalyst.
Materials:
-
1,3-butadiene (liquefied gas)
-
Methyl acrylate
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate (drying agent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
High-pressure reaction vessel or a thick-walled sealed tube
-
Dry ice/acetone condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, place methyl acrylate and a small amount of hydroquinone to inhibit polymerization.
-
Addition of Butadiene: Cool the vessel to approximately -78 °C using a dry ice/acetone bath. Carefully condense a molar excess of 1,3-butadiene into the vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature behind a safety shield. Heat the reaction mixture to 100-150 °C for 4-8 hours. The optimal time and temperature should be determined by monitoring the reaction progress via TLC or GC.
-
Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess butadiene in a fume hood. Dilute the reaction mixture with dichloromethane.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol utilizes boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst to accelerate the reaction.
Materials:
-
1,3-butadiene (liquefied gas)
-
Methyl acrylate
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (solvent)
-
Anhydrous magnesium sulfate (drying agent)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Schlenk line or glove box for inert atmosphere
-
Dry, oven-dried glassware
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane and methyl acrylate to a dry, three-necked flask equipped with a magnetic stir bar, a low-temperature thermometer, and a gas inlet.
-
Catalyst Addition: Cool the solution to -78 °C. Slowly add boron trifluoride etherate dropwise while maintaining the low temperature.
-
Addition of Butadiene: Condense a slight molar excess of 1,3-butadiene into the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C and slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
| Parameter | Uncatalyzed Reaction | BF₃-Catalyzed Reaction |
| Reaction Temperature | 100-150 °C | -78 °C to Room Temperature |
| Reaction Time | 4-8 hours | 2-4 hours |
| Typical Yield | Moderate (40-60%) | High (80-95%) |
| Key Considerations | High temperature and pressure required. | Requires inert and anhydrous conditions. |
Safety Precautions
-
1,3-Butadiene: is a flammable gas and a suspected carcinogen. Handle only in a well-ventilated fume hood. Use a dry ice condenser to handle the liquefied gas.
-
Methyl Acrylate: is a flammable liquid and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Lewis Acids (BF₃·OEt₂): are corrosive and react violently with water. Handle under inert and anhydrous conditions.
-
High-Pressure Reactions: should be conducted behind a blast shield.
Visualizations
Diels-Alder Reaction Mechanism
Caption: The concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of the target compound.
References
Application Note: Purification of Methyl Cyclohex-3-ene-1-carboxylate by Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl cyclohex-3-ene-1-carboxylate is a valuable intermediate in organic synthesis and the development of specialty chemicals.[1] Its purity is crucial for subsequent reactions to ensure high yields and prevent the formation of unwanted byproducts. Flash column chromatography is a widely used and effective technique for the purification of moderately polar organic compounds like this ester. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation Column chromatography separates components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2] In this protocol, silica gel, a polar stationary phase, is used. Compounds with higher polarity will have stronger interactions (like hydrogen bonding and dipole-dipole interactions) with the silica gel and will therefore move more slowly down the column.[2] Less polar compounds will interact weakly with the stationary phase and be carried along more quickly by the mobile phase, leading to separation. The choice of the mobile phase (eluent) is critical for achieving effective separation.
Data Presentation
The physical properties of the target compound and a representative analysis for mobile phase selection are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₂O₂ | [3][4] |
| Molecular Weight | 140.18 g/mol | [3][4] |
| CAS Number | 6493-77-2 | [4][5] |
| Appearance | Colorless to Light Yellow Liquid |[5] |
Table 2: Example TLC Analysis for Mobile Phase Optimization The ideal mobile phase should provide a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.
| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Rƒ of Target Compound (Hypothetical) | Rƒ of Less Polar Impurity | Rƒ of More Polar Impurity | Observation |
| 1 | 95:5 | 0.55 | 0.70 | 0.40 | Poor separation from impurities. |
| 2 | 90:10 | 0.30 | 0.50 | 0.15 | Optimal. Good separation. |
| 3 | 85:15 | 0.15 | 0.35 | 0.05 | Compound moves too slowly. |
Experimental Workflow
The overall process for the purification is outlined in the diagram below.
Caption: Workflow for purification by flash column chromatography.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volume may be necessary for different sample quantities.
Materials & Equipment
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (HPLC grade)
-
Glass chromatography column (e.g., 40 mm diameter)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber and UV lamp (254 nm)
-
Collection vessels (test tubes or Erlenmeyer flasks)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks)
-
Cotton or glass wool plug
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Prepare several eluent systems with varying polarity (e.g., Hexane:Ethyl Acetate in ratios of 95:5, 90:10, 85:15).
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture onto separate TLC plates.
-
Develop each plate in a different eluent system.
-
Visualize the plates under a UV lamp.
-
Select the solvent system that provides good separation between the target compound and impurities, with an Rƒ value of ~0.3 for the target.[6] For this compound, a system of 90:10 Hexane:Ethyl Acetate is a good starting point.
Step 2: Column Preparation (Slurry Packing)
-
Secure the chromatography column vertically to a ring stand in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry by mixing silica gel (approx. 50 g for a 1 g sample) with the chosen mobile phase.[2]
-
Pour the silica slurry into the column.[6] Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. The final packed silica bed should be flat and homogenous. Do not let the top of the silica run dry.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
Step 3: Sample Loading (Wet Loading)
-
Dissolve the crude sample (~1 g) in a minimal amount of the mobile phase or a less polar solvent like dichloromethane (1-2 mL).
-
Drain the solvent in the column until the level is just at the top of the upper sand layer.
-
Carefully add the dissolved sample solution dropwise onto the center of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, again draining the solvent to the top of the sand layer.
-
Gently add a small amount of fresh mobile phase to rinse the sides of the column and ensure all the sample is adsorbed onto the stationary phase.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin elution by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches/minute.[6]
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions). A typical fraction size is 10-20 mL.
-
Continuously maintain the solvent level above the silica bed to prevent the column from running dry, which can cause cracking and poor separation.
Step 5: Monitoring the Separation
-
Periodically analyze the collected fractions using TLC to determine their composition.
-
Spot every few fractions on a single TLC plate, along with a spot of the original crude mixture as a reference.
-
Develop and visualize the TLC plate to identify which fractions contain the purified product.
Step 6: Product Isolation
-
Combine all fractions that contain the pure this compound into a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting residue is the purified product, which should be a colorless oil. Weigh the product to determine the yield and confirm its purity by analytical methods such as NMR or GC-MS.
Safety Precautions
-
Perform all procedures in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hexane and ethyl acetate are flammable liquids; keep them away from ignition sources.
-
Handle silica gel with care as fine dust can be a respiratory irritant.
References
Application Notes and Protocols: 1H and 13C NMR Analysis of Methyl Cyclohex-3-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the 1H and 13C NMR analysis of methyl cyclohex-3-ene-1-carboxylate. The information presented here is intended to assist researchers in predicting, acquiring, and interpreting the NMR spectra of this compound and its analogs, which are common structural motifs in synthetic chemistry and drug discovery.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. This data was generated using a validated NMR prediction algorithm to provide a reference for spectral assignment.
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-4 | 5.68 | m | - |
| H-1 | 2.55 | m | - |
| H-2a, H-5a | 2.30 | m | - |
| H-2e, H-5e | 2.15 | m | - |
| H-6a | 2.05 | m | - |
| H-6e | 1.80 | m | - |
| -OCH₃ | 3.68 | s | - |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 175.5 |
| C-3, C-4 | 126.8 |
| -OCH₃ | 51.8 |
| C-1 | 40.5 |
| C-2, C-5 | 28.5 |
| C-6 | 25.2 |
Experimental Protocols
The following protocols outline the standard procedures for preparing a sample of this compound and acquiring high-quality 1H and 13C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard single-pulse (zg30) |
| Number of Scans | 8-16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | ~4 s |
| Spectral Width | -2 to 12 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Proton-decoupled (zgpg30) |
| Number of Scans | 1024 or more (signal averaging) |
| Relaxation Delay | 2.0 s |
| Acquisition Time | ~1-2 s |
| Spectral Width | 0 to 220 ppm |
| Temperature | 298 K |
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis of this compound.
Application Note: Mass Spectrometry Fragmentation Analysis of Methyl cyclohex-3-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl cyclohex-3-ene-1-carboxylate. Understanding the fragmentation behavior of this and similar molecules is crucial for structural elucidation, impurity profiling, and metabolic studies in drug development and chemical research.
Introduction
This compound is a cyclic ester with a molecular weight of 140.18 g/mol . Its structure, containing both a cyclohexene ring and a methyl ester group, leads to a characteristic fragmentation pattern under electron ionization. The primary fragmentation mechanism observed is a retro-Diels-Alder (RDA) reaction, a common pathway for cyclohexene derivatives.[1][2] Additional fragmentations related to the ester functional group are also observed.
Predicted Fragmentation Pattern
The mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak ([M]⁺) is expected at an m/z of 140.
The most significant fragmentation pathway is the retro-Diels-Alder reaction, which involves the cleavage of the cyclohexene ring.[1][2][3] This concerted reaction results in the formation of a diene and a dienophile. For this compound, this pathway is predicted to yield a methyl acrylate radical cation at m/z 86 and a neutral 1,3-butadiene molecule.
Other notable fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Quantitative Data Summary
The following table summarizes the expected major ions, their mass-to-charge ratio (m/z), and their proposed structures based on the analysis of similar compounds and general fragmentation principles. The relative abundance can vary depending on the specific instrument conditions.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 140 | [C₈H₁₂O₂]⁺ | Molecular Ion |
| 109 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 86 | [C₄H₆O₂]⁺ | Retro-Diels-Alder reaction product (methyl acrylate radical cation) |
| 81 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation |
| 54 | [C₄H₆]⁺ | 1,3-Butadiene radical cation (from charge retention on the diene) |
Key Fragmentation Pathway: Retro-Diels-Alder Reaction
The retro-Diels-Alder reaction is a key diagnostic tool for identifying cyclohexene moieties in a molecule. The fragmentation pathway for this compound is visualized below.
Caption: Retro-Diels-Alder fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's data acquisition software.
-
Process the raw data to obtain the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation, if available.[4]
-
Interpret the fragmentation pattern to confirm the structure of the compound.
Logical Workflow for Fragmentation Analysis
The following diagram illustrates the logical workflow for identifying and characterizing the fragmentation pattern of an unknown compound like this compound.
Caption: Workflow for mass spectrometry-based structural elucidation.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl Cyclohex-3-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyclohex-3-ene-1-carboxylate is a valuable intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients. Its cyclohexene core provides a versatile scaffold for further chemical modifications. The large-scale synthesis of this compound is predominantly achieved through a Diels-Alder reaction between 1,3-butadiene and methyl acrylate. This [4+2] cycloaddition is a powerful and atom-economical method for the formation of the six-membered ring system.[1][2]
This document provides detailed protocols and application notes for the synthesis of this compound on a large scale, focusing on a continuous process that offers high throughput and good yields. The information is intended for researchers, scientists, and professionals involved in chemical process development and manufacturing.
Reaction Scheme
The synthesis proceeds via the following Diels-Alder reaction:
Process Overview and Logic
The large-scale synthesis is best approached using a continuous reactor system to ensure consistent quality and high throughput. The overall workflow involves several key stages: reactant preparation, continuous reaction, and product purification.
Caption: Workflow for the continuous synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 1,3-Butadiene | 106-99-0 | 54.09 | >99% |
| Methyl Acrylate | 96-33-3 | 86.09 | >99% |
Large-Scale Continuous Synthesis Protocol
This protocol is adapted from a continuous process for a similar Diels-Alder reaction and is suitable for pilot plant or industrial-scale production.[3]
1. Reactor Setup:
-
A series of reactors are used: two circulation reactors followed by a secondary reactor. This setup allows for a high degree of conversion.[3]
-
The reactors should be designed to handle elevated temperatures and pressures.
-
The system should be equipped with continuous feed pumps for the reactants and a circulation pump for the reaction mixture.
2. Reaction Execution:
-
The reactants, 1,3-butadiene and methyl acrylate, are fed continuously into the first circulation reactor.
-
A key parameter for achieving good yields is maintaining a specific weight ratio of the starting materials fed per unit time to the reaction mixture circulated per unit time. A recommended range is between 1:5 and 1:60.[3] For optimal results, a ratio of approximately 1:25 to 1:30 is suggested.[3]
-
The reaction is carried out at an elevated temperature and pressure. The temperature in the circulation reactors is typically maintained between 100°C and 130°C, while the secondary reactor is operated at a higher temperature of 140°C to 170°C to drive the reaction to completion.[3] The pressure is maintained at approximately 25 bar.[3]
-
The total residence time in the reactor system is typically around 5.5 hours.[3]
3. Work-up and Purification:
-
The crude reaction mixture exiting the secondary reactor is continuously fed into a distillation unit.
-
The product, this compound, is purified by vacuum distillation. A typical distillation condition is at a pressure of 15 mmHg and a temperature of approximately 62°C (for a similar aldehyde product, adjust for the ester).[3]
Data Presentation
The following table summarizes the expected quantitative data for the continuous synthesis process.
| Parameter | Circulation Reactor 1 | Circulation Reactor 2 | Secondary Reactor | Final Product | Reference |
| Product Concentration (% by weight) | 77.6% | 89.4% | 93.6% | >98% (after distillation) | [3] |
| Reactant Conversion (Acrolein example) | - | - | 97.5% | - | [3] |
| Overall Yield | - | - | - | ~94% | [3] |
| Residue/Byproducts | - | - | - | <2% | [3] |
Signaling Pathways and Logical Relationships
The efficiency of the Diels-Alder reaction can be influenced by several factors, including the use of catalysts. Lewis acids are known to catalyze this reaction by coordinating to the dienophile, thereby lowering the activation energy.
Caption: Influence of a Lewis acid catalyst on the Diels-Alder reaction.
Safety Considerations
-
1,3-Butadiene: is a flammable gas and a known carcinogen. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. All equipment should be properly grounded to prevent static discharge.
-
Methyl Acrylate: is a flammable and volatile liquid. It is also a lachrymator and can cause skin and respiratory irritation. Handle in a fume hood with appropriate PPE.
-
High-Pressure Reactions: The use of high-pressure reactors requires specialized equipment and safety protocols. Ensure that the reactors are rated for the intended operating pressures and temperatures and are equipped with appropriate pressure relief devices.
Conclusion
The large-scale synthesis of this compound via a continuous Diels-Alder reaction of 1,3-butadiene and methyl acrylate is an efficient and high-yielding process. Careful control of reaction parameters such as temperature, pressure, and reactant feed ratios is crucial for maximizing yield and purity. The use of a multi-stage continuous reactor system allows for excellent process control and scalability. For process optimization, the introduction of a suitable Lewis acid catalyst can be considered to potentially lower the required reaction temperatures and increase throughput. Adherence to strict safety protocols is paramount when handling the hazardous reactants at a large scale.
References
Application Note: Asymmetric Synthesis of Chiral Methyl Cyclohex-3-ene-1-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral cyclohexene derivatives, specifically methyl cyclohex-3-ene-1-carboxylate and its analogues, are crucial building blocks in organic synthesis and pharmaceutical development. Their stereochemically defined structures are foundational motifs in numerous natural products and active pharmaceutical ingredients, including the antiviral agent Oseltamivir (Tamiflu®). Consequently, the development of robust and efficient asymmetric methods to access these scaffolds with high enantiopurity is of significant interest. This document outlines key catalytic strategies for the asymmetric synthesis of these valuable compounds, providing detailed protocols and comparative data.
The primary strategies for achieving enantioselectivity in the synthesis of this cyclohexene core are the Asymmetric Diels-Alder reaction and domino reactions involving Michael additions. The Diels-Alder approach utilizes a chiral Lewis acid catalyst to control the facial selectivity of the cycloaddition between a diene and a dienophile. Alternatively, domino reactions, often initiated by a conjugate addition of a chiral nucleophile, can construct the cyclic system with multiple stereocenters in a single, highly efficient step.
Core Synthetic Strategies and Data
Two prominent methods for the asymmetric synthesis of chiral cyclohexene carboxylates are the chiral Lewis acid-catalyzed Diels-Alder reaction and the chiral lithium amide-mediated domino reaction.
Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of cyclohexene rings. The use of chiral Lewis acids that coordinate to the dienophile (e.g., an acrylate ester) allows for high stereocontrol.[1] Catalysts based on titanium, copper, and aluminum have proven effective.[2][3][4] A titanium-based chiral Lewis acid, for instance, has been shown to effectively catalyze the reaction between various dienes and carboxylic ester dienophiles with high enantioselectivity.[2][5]
Table 1: Performance of a Titanium-Based Chiral Lewis Acid in Diels-Alder Reactions [2][5] Catalyst derived from (1R,2R)-1,2-bis-(2-methoxyphenyl)-ethane-1,2-diol and TiCl₄. Reactions typically carried out in CH₂Cl₂ at 25 °C.
| Entry | Diene | Dienophile | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Isoprene | Methyl Acrylate | 4 | 85 | 92 |
| 2 | 1,3-Butadiene | Methyl Crotonate | 6 | 82 | 90 |
| 3 | Cyclopentadiene | Methyl Acrylate | 3 | 90 | 95 (endo) |
| 4 | 2,3-Dimethyl-1,3-butadiene | Methyl Acrylate | 4 | 88 | 94 |
Chiral Lithium Amide-Mediated Domino Reaction
An alternative strategy involves a domino reaction initiated by the 1,4-conjugate addition of a chiral lithium amide to a linear dienoate, followed by an intramolecular 6-exo-trig cyclization.[6] This method efficiently constructs the substituted cyclohexane ring and establishes multiple stereocenters in a single pot. The stereochemical outcome is directed by the chirality of the lithium amide.
Table 2: Asymmetric Synthesis via Chiral Lithium Amide Domino Reaction [6] Reaction of dimethyl (2E,7E)-nona-2,7-dienedioate with a chiral lithium amide.
| Entry | Chiral Amine | Overall Yield (%) | Key Intermediate |
| 1 | (R)-(+)-N-benzyl-α-methylbenzylamine | 42 | pent-3-yl (R)-6-methyl-cyclohex-1-enecarboxylate |
| 2 | (S)-(-)-N-benzyl-α-methylbenzylamine | (Not reported) | Enantiomeric product |
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for a catalytic asymmetric Diels-Alder reaction and compare the two primary synthetic strategies.
Caption: General workflow for an asymmetric Diels-Alder synthesis.
References
- 1. scielo.br [scielo.br]
- 2. orientjchem.org [orientjchem.org]
- 3. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization Reactions of Methyl Cyclohex-3-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various derivatization reactions of methyl cyclohex-3-ene-1-carboxylate, a versatile building block in organic synthesis. The resulting derivatives have potential applications in medicinal chemistry and materials science.
Introduction
This compound is a valuable starting material due to its bifunctional nature, containing both an alkene and an ester moiety. This allows for a wide range of chemical transformations, leading to a diverse library of substituted cyclohexane derivatives. These derivatives are of significant interest in drug discovery, as the cyclohexane scaffold is present in numerous bioactive molecules.[1][2] This document outlines key derivatization reactions, providing detailed experimental protocols, quantitative data, and visual workflows to guide researchers in their synthetic endeavors.
Derivatization Reactions of the Alkene Moiety
The double bond in this compound is susceptible to a variety of addition reactions, enabling the introduction of diverse functional groups.
Epoxidation
Epoxidation of the cyclohexene ring forms a reactive epoxide that can be further functionalized. The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3][4]
Reaction Scheme:
Experimental Protocol: Epoxidation using m-CPBA
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM to the stirred solution over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data:
| Product Name | Reagents | Solvent | Reaction Time | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| Methyl 3,4-epoxycyclohexane-1-carboxylate | m-CPBA | DCM | 2-4 h | 85-95 | Data to be obtained from experimental characterization. |
Workflow Diagram:
Epoxidation Experimental Workflow
Dihydroxylation
The alkene can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).[5][6][7]
Reaction Scheme:
Experimental Protocol: Syn-Dihydroxylation using OsO₄/NMO
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1).
-
Co-oxidant Addition: Add N-methylmorpholine N-oxide (NMO, 1.2 eq) to the solution and stir until dissolved.
-
Catalyst Addition: Add a catalytic amount of osmium tetroxide (0.02 eq) as a solution in tert-butanol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite. Stir for 30 minutes, then extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the diol by flash chromatography.
Quantitative Data:
| Product Name | Reagents | Solvent | Reaction Time | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| Methyl 3,4-dihydroxycyclohexane-1-carboxylate | OsO₄ (cat.), NMO | Acetone/Water | 12-24 h | 80-90 | Data to be obtained from experimental characterization. |
Reaction Pathway Diagram:
Syn-Dihydroxylation Reaction Pathway
Catalytic Hydrogenation
The double bond can be reduced to the corresponding saturated cyclohexane derivative via catalytic hydrogenation.[8][9]
Reaction Scheme:
Experimental Protocol: Catalytic Hydrogenation
-
Setup: To a solution of this compound (1.0 eq) in ethanol in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the product.
Quantitative Data:
| Product Name | Catalyst | Solvent | Reaction Time | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| Methyl cyclohexanecarboxylate | 10% Pd/C | Ethanol | 2-6 h | >95 | Data to be obtained from experimental characterization. |
Derivatization Reactions of the Ester Moiety
The ester functional group provides a handle for various transformations, including hydrolysis, amidation, and reduction.
Hydrolysis to Carboxylic Acid
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Reaction Scheme:
Experimental Protocol: Basic Hydrolysis
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add an excess of sodium hydroxide (2.0 eq) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous residue with cold 1M HCl to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Quantitative Data:
| Product Name | Reagents | Solvent | Reaction Time | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| Cyclohex-3-ene-1-carboxylic acid | NaOH | Methanol/Water | 2-4 h | 90-98 | Data to be obtained from experimental characterization. |
Amidation
The ester can be converted to an amide by reaction with an amine, often requiring activation of the corresponding carboxylic acid.[10][11][12]
Reaction Scheme:
Experimental Protocol: Two-Step Amidation
-
Hydrolysis: First, hydrolyze the methyl ester to the carboxylic acid as described in section 3.1.
-
Activation: Dissolve the resulting carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DCM. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the amide by recrystallization or column chromatography.
Quantitative Data:
| Product Name | Reagents | Solvent | Reaction Time | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| N-Benzyl-cyclohex-3-ene-1-carboxamide | Benzylamine, EDC, DMAP | DCM | 6-12 h | 80-90 | Data to be obtained from experimental characterization. |
Workflow Diagram:
Two-Step Amidation Workflow
Tandem and Miscellaneous Reactions
Iodolactonization
Iodolactonization is an intramolecular cyclization that can be performed on the corresponding carboxylic acid to yield a bicyclic iodolactone.[13][14][15] This reaction is a powerful tool for constructing complex molecular architectures.
Reaction Scheme:
Experimental Protocol: Iodolactonization
-
Preparation: Prepare cyclohex-3-ene-1-carboxylic acid via hydrolysis of the methyl ester (see section 3.1).
-
Reaction Mixture: Dissolve the carboxylic acid (1.0 eq) in a solution of sodium bicarbonate (2.5 eq) in water.
-
Iodine Addition: Add a solution of iodine (1.5 eq) and potassium iodide (2.5 eq) in water dropwise to the reaction mixture with vigorous stirring.
-
Reaction Monitoring: Stir at room temperature until the reaction is complete (indicated by the disappearance of the iodine color).
-
Work-up: Extract the reaction mixture with diethyl ether.
-
Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the iodolactone.
Quantitative Data:
| Product Name | Reagents | Solvent | Reaction Time | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| Iodolactone derivative | I₂, KI, NaHCO₃ | Water | 4-8 h | 70-85 | Data to be obtained from experimental characterization. |
Applications in Drug Development
Cyclohexane derivatives are prevalent in pharmaceuticals due to their conformational flexibility and ability to present substituents in well-defined spatial orientations. The derivatization of this compound provides access to a wide array of compounds that can be screened for various biological activities.
-
Antimicrobial Agents: Functionalized cyclohexane rings have been shown to exhibit significant antimicrobial and antifungal properties.[1][16] The derivatives synthesized through the protocols above can be tested against various bacterial and fungal strains to identify potential new therapeutic agents.
-
Anticancer Agents: The cyclohexane scaffold is a key component of many cytotoxic compounds.[17][18][19] Derivatives can be evaluated for their ability to inhibit the growth of cancer cell lines, providing potential leads for the development of new chemotherapeutics.
The diverse functional handles introduced through these derivatization reactions allow for further modification and optimization of biological activity through techniques like structure-activity relationship (SAR) studies.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Upjohn Dihydroxylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodolactonization - Wikipedia [en.wikipedia.org]
- 14. Lactones with Methylcyclohexane Systems Obtained by Chemical and Microbiological Methods and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Cyclohex-3-ene-1-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of methyl cyclohex-3-ene-1-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Diels-Alder synthesis of this compound from butadiene and methyl acrylate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Reactants: Butadiene may contain polymerization inhibitors or be in a mixture with other C4 hydrocarbons. Methyl acrylate can polymerize or hydrolyze upon storage. | 1. Purify Reactants: Ensure butadiene is passed through a column of activated alumina to remove inhibitors. Freshly distill methyl acrylate before use. |
| 2. Inadequate Reaction Temperature: The reaction may be too slow at low temperatures, or the equilibrium may shift towards the reactants at excessively high temperatures (retro-Diels-Alder). | 2. Optimize Temperature: For non-catalyzed reactions, temperatures between 100-150°C are common. When using a Lewis acid catalyst, the reaction can often be performed at or below room temperature. Monitor the reaction progress by TLC or GC to determine the optimal temperature for your specific setup. | |
| 3. Inactive Catalyst: If using a Lewis acid catalyst, it may have been deactivated by moisture. | 3. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Polymerization of Reactants | 1. High Reaction Temperature: Elevated temperatures can promote the polymerization of both butadiene and methyl acrylate. | 1. Lower Reaction Temperature: If polymerization is observed, reduce the reaction temperature. The use of a Lewis acid catalyst can allow for lower reaction temperatures, thus minimizing polymerization. |
| 2. Presence of Oxygen: Oxygen can initiate radical polymerization of the reactants. | 2. Maintain Inert Atmosphere: Ensure the reaction is carried out under a consistently inert atmosphere. | |
| 3. High Concentration of Reactants: High concentrations can favor intermolecular polymerization over the desired intramolecular cycloaddition. | 3. Gradual Addition: Add the dienophile (methyl acrylate) slowly to the diene (butadiene) solution to maintain a low concentration of the more polymerization-prone reactant. | |
| Formation of Side Products | 1. Isomerization of the Product: The double bond in the cyclohexene ring can migrate under certain conditions. | 1. Mild Reaction Conditions: Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Avoid prolonged heating. |
| 2. Dimerization of Butadiene: Butadiene can dimerize to form 4-vinylcyclohexene, especially at higher temperatures. | 2. Control Temperature and Reactant Ratio: Use a moderate excess of the dienophile (methyl acrylate) and maintain the lowest effective reaction temperature to favor the desired [4+2] cycloaddition over diene dimerization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and efficient method is the [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, between 1,3-butadiene (the diene) and methyl acrylate (the dienophile).
Q2: How can I increase the rate of the Diels-Alder reaction?
A2: The reaction rate can be significantly increased by using a Lewis acid catalyst. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃), coordinate to the carbonyl oxygen of the methyl acrylate, making it a more reactive dienophile.
Q3: What is the role of a Lewis acid in this synthesis?
A3: A Lewis acid catalyst accelerates the Diels-Alder reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (methyl acrylate). This leads to a smaller energy gap between the dienophile's LUMO and the diene's (butadiene's) Highest Occupied Molecular Orbital (HOMO), resulting in a faster reaction rate.
Q4: What solvents are suitable for this reaction?
A4: The choice of solvent can influence the reaction rate and yield. For thermal (non-catalyzed) reactions, non-polar solvents like toluene or xylene are often used. For Lewis acid-catalyzed reactions, halogenated solvents like dichloromethane or ethereal solvents are common. Theoretical studies have also suggested that aqueous solutions can accelerate the reaction.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting materials and the appearance of the product.
Q6: What are the common purification methods for the product?
A6: After the reaction is complete, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following tables summarize quantitative data from studies on the Diels-Alder reaction for the synthesis of cyclohexene carboxylate derivatives.
Table 1: Effect of Lewis Acid Catalyst on Yield (Analogous Reaction)
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference Reactants |
| BF₃·OEt₂ | Catalytic Amount | Not Specified | Room Temperature | Not Specified | 66 (major isomer) | Isoprene + Acrolein |
| AlCl₃ | 100 | Dichloromethane | Room Temperature | 4 days | Good (unspecified) | Isoprene + Acrolein |
Table 2: Experimental Conditions and Yields for Substituted Cyclohexene Carboxylate Synthesis
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1-Methoxy-1,3-butadiene | Methyl 2-benzamidoacrylate | None (thermal) | Toluene | 85 | 6 days | 57[1] |
| Hindered Silyloxy Diene | Substituted Enones | AlBr₃/AlMe₃ | Toluene/Dichloromethane | 0 | 4 hours | 88 |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Synthesis of this compound
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvent.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent and the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 equivalents) under a nitrogen atmosphere. Cool the mixture to the desired reaction temperature (e.g., 0°C).
-
Addition of Reactants: In a separate flask, prepare a solution of freshly distilled methyl acrylate in the anhydrous solvent. Add 1,3-butadiene (typically in excess) to the reaction flask. Add the methyl acrylate solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction's progress by TLC or GC until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Lewis acid-catalyzed synthesis of this compound.
Caption: Troubleshooting decision tree for improving reaction yield.
References
common side products in the Diels-Alder reaction for methyl cyclohex-3-ene-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Diels-Alder synthesis of methyl cyclohex-3-ene-1-carboxylate from 1,3-butadiene and methyl acrylate. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data on common side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in this Diels-Alder reaction can stem from several factors. The most common issues include the formation of side products, suboptimal reaction conditions, and reactant purity. Here’s a step-by-step troubleshooting guide:
-
Side Product Formation: The primary culprits for low yields are often the dimerization of starting materials and polymerization.
-
Butadiene Dimerization: 1,3-butadiene can dimerize to form 4-vinylcyclohexene. This is a competing Diels-Alder reaction that becomes more significant at higher temperatures.
-
Methyl Acrylate Dimerization/Polymerization: Methyl acrylate can undergo self-dimerization or polymerization, especially in the presence of radical initiators or at elevated temperatures for extended periods.
-
Polymerization of Butadiene: Butadiene can also polymerize.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also favor the retro-Diels-Alder reaction and the formation of the butadiene dimer. It is a delicate balance. The reaction is often performed at temperatures ranging from 100°C to 150°C.
-
Pressure: Conducting the reaction in a sealed vessel is crucial to maintain the concentration of the gaseous butadiene in the reaction mixture.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote side product formation.
-
-
Reactant Purity:
-
Inhibitors: Methyl acrylate is often supplied with polymerization inhibitors (like hydroquinone). While beneficial for storage, high concentrations might slightly retard the desired reaction. However, removing the inhibitor entirely can lead to uncontrolled polymerization. It is generally recommended to use the dienophile with the inhibitor present.
-
Water: The presence of water can potentially lead to the hydrolysis of the methyl ester product. Ensure all reactants and equipment are dry.
-
To improve the yield, consider the following:
-
Optimize Temperature: Start with a moderate temperature (e.g., 120°C) and monitor the reaction progress. If the yield is still low, a systematic variation of the temperature might be necessary.
-
Use a Lewis Acid Catalyst: Catalysts like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can significantly accelerate the Diels-Alder reaction, allowing for lower reaction temperatures and shorter reaction times, which can suppress the formation of thermal side products.[1][2][3] Lewis acids can also enhance the endo-selectivity of the reaction.
-
Control Stoichiometry: Using a slight excess of one reactant (typically the more volatile one, butadiene) can help drive the reaction to completion.
-
Ensure Proper Sealing: Use a high-pressure reaction vessel to prevent the escape of butadiene gas.
Q2: I have obtained a mixture of products. What are the likely side products and how can I identify them?
A2: Besides the desired this compound, you are likely to encounter the following side products:
-
endo and exo Isomers: The Diels-Alder reaction produces two diastereomeric products: the endo and exo isomers of this compound. The endo product is often the kinetically favored product, but the ratio can be close to 1:1, especially at higher temperatures where the thermodynamically more stable exo isomer can be formed.[4]
-
4-Vinylcyclohexene: This is the dimer of 1,3-butadiene.
-
Methyl Acrylate Dimers and Oligomers: These can form through various mechanisms.
-
Polymers: Polybutadiene and polymethyl acrylate may appear as insoluble or highly viscous materials.
Identification of these products can be achieved through:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify the volatile components of your reaction mixture. You can distinguish the desired product from side products by their mass spectra and retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the main product and identify impurities. Specific chemical shifts and coupling constants can help differentiate between the endo and exo isomers.
Q3: How can I control the stereoselectivity (endo vs. exo) of the reaction?
A3: The ratio of endo to exo products is influenced by both kinetic and thermodynamic factors.
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, and the endo product is generally favored due to secondary orbital interactions in the transition state.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the retro-Diels-Alder reaction becomes significant, allowing for equilibration between the endo and exo products. Since the exo isomer is typically more sterically stable, it will be the major product under thermodynamic control.[4]
-
Lewis Acid Catalysis: The use of Lewis acid catalysts can often increase the proportion of the endo product by enhancing the secondary orbital interactions.[2][3]
Therefore, to favor the endo isomer, conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate, possibly in the presence of a Lewis acid catalyst. To favor the exo isomer, higher reaction temperatures and longer reaction times are required.
Data Presentation: Product Distribution
The following table summarizes the expected product distribution under different reaction conditions. The values are representative and can vary based on specific experimental setup and reactant concentrations.
| Condition | Temperature (°C) | Catalyst | Desired Product Yield (%) | endo:exo Ratio (approx.) | Major Side Products |
| Thermal | 120-150 | None | 40-60 | ~1:1 | 4-Vinylcyclohexene, Polymers |
| Thermal (High Temp) | >180 | None | Lower | Favors exo | Increased 4-Vinylcyclohexene |
| Catalytic | 80-100 | AlCl₃ | 70-90 | >3:1 | Reduced side products |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
1,3-Butadiene (liquefied gas)
-
Methyl acrylate (with inhibitor)
-
Hydroquinone (optional, as an additional inhibitor)
-
Toluene (anhydrous)
-
Lewis Acid (e.g., AlCl₃, optional)
-
High-pressure reaction vessel (e.g., a stainless-steel autoclave) equipped with a magnetic stirrer and temperature control.
Procedure:
-
Preparation of the Reaction Vessel: Ensure the reaction vessel is clean and dry. Add a magnetic stir bar.
-
Charging the Reactants:
-
To the reaction vessel, add methyl acrylate (1.0 equivalent) and anhydrous toluene.
-
If desired, a small amount of hydroquinone (e.g., 0.1 mol%) can be added to further inhibit polymerization.
-
If using a Lewis acid catalyst, it should be added at this stage under an inert atmosphere.
-
-
Addition of Butadiene:
-
Cool the sealed reaction vessel to a low temperature (e.g., -78°C using a dry ice/acetone bath).
-
Carefully condense a slight excess of 1,3-butadiene (e.g., 1.2 equivalents) into the vessel.
-
-
Reaction:
-
Seal the reaction vessel tightly.
-
Allow the vessel to warm to room temperature behind a blast shield.
-
Place the vessel in a heating mantle or oil bath and heat to the desired temperature (e.g., 120-150°C for a thermal reaction, or a lower temperature if a catalyst is used).
-
Stir the reaction mixture for the specified time (e.g., 4-8 hours). Monitor the internal pressure.
-
-
Work-up:
-
Cool the reaction vessel to room temperature.
-
Carefully vent any excess butadiene in a well-ventilated fume hood.
-
Open the vessel and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from less volatile side products like dimers and oligomers. The endo and exo isomers may co-distill.
-
Further purification and separation of the endo and exo isomers can be achieved by column chromatography on silica gel.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting low conversion in methyl cyclohex-3-ene-1-carboxylate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion or other issues during the synthesis of methyl cyclohex-3-ene-1-carboxylate, primarily through the Diels-Alder reaction of butadiene and methyl acrylate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common and direct method for synthesizing this compound is the Diels-Alder reaction. This is a [4+2] cycloaddition involving a conjugated diene (1,3-butadiene) and a dienophile (methyl acrylate) to form the desired cyclohexene ring structure.[1][2][3]
Q2: My reaction is resulting in a low yield or conversion. What are the most common causes?
Low conversion in this Diels-Alder reaction can stem from several factors:
-
Suboptimal Reaction Temperature: The temperature needs to be carefully controlled. Excessive heat can promote the reverse reaction, known as the retro-Diels-Alder reaction, which leads to the decomposition of the product.[4] Conversely, a temperature that is too low may result in an impractically slow reaction rate and incomplete conversion.[4]
-
Impure Reactants: The purity of both butadiene and methyl acrylate is critical. Methyl acrylate, in particular, is prone to polymerization, which will reduce the concentration of the active dienophile available for the cycloaddition.[4] It is highly recommended to use freshly distilled reactants.
-
Presence of Moisture: The reaction, especially when catalyzed by a Lewis acid, is sensitive to moisture. Water can deactivate the catalyst and interfere with the reaction.[4] Using anhydrous solvents and conducting the reaction under an inert atmosphere (like nitrogen or argon) is crucial.
-
Inappropriate Stoichiometry: The molar ratio of diene to dienophile can influence the reaction outcome. While a 1:1 ratio is theoretically required, in practice, using a slight excess of the more volatile component (butadiene) can help drive the reaction to completion.
Q3: How can I increase the rate of the reaction?
To increase the reaction rate, consider the following:
-
Use of a Lewis Acid Catalyst: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can significantly accelerate the Diels-Alder reaction.[5][6][7] They coordinate to the carbonyl oxygen of the methyl acrylate, making it a more reactive dienophile.[4] This often allows the reaction to proceed at lower and more controlled temperatures.
-
Increase Reactant Concentration: Within solubility limits, increasing the concentration of the reactants can lead to a faster reaction rate.
-
Solvent Choice: While the reaction can be run neat, the choice of solvent can play a role. A polar solvent environment can sometimes help to stabilize the transition state and accelerate the reaction.[7]
Q4: I am observing the formation of side products. What are they and how can I minimize them?
The primary side products in this synthesis are typically polymers of methyl acrylate and potentially regioisomers if substituted butadienes are used.
-
Polymerization: To prevent the polymerization of methyl acrylate, it is essential to use a polymerization inhibitor (if not already present in the commercial product) or to use freshly distilled, inhibitor-free methyl acrylate immediately. Running the reaction at the lowest effective temperature can also help minimize this side reaction.[4]
-
Regioisomers: While the reaction between the symmetric 1,3-butadiene and methyl acrylate yields a single primary regioisomer, the use of unsymmetrical dienes can lead to the formation of multiple products.[1] The regioselectivity can often be improved by using a Lewis acid catalyst.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Very Low or No Product Formation
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | Optimize the temperature. For uncatalyzed reactions, a higher temperature (e.g., 100-150°C) may be needed, while catalyzed reactions can run at room temperature or even lower.[4] Monitor the reaction by TLC or GC to find the optimal balance. |
| Inactive Catalyst | If using a Lewis acid, ensure it has not been deactivated by moisture. Use a fresh, anhydrous catalyst and anhydrous solvents.[4] |
| Impure Starting Materials | Purify the butadiene and methyl acrylate immediately before use. Distillation is a common and effective method.[4] |
| Presence of Polymerization Inhibitor | Some commercial methyl acrylate contains inhibitors. While useful for storage, they can quench the desired reaction. Remove the inhibitor by washing with a dilute base or by distillation. |
Problem 2: The Reaction Mixture is Turning into a Polymer
| Potential Cause | Suggested Solution |
| Spontaneous Polymerization of Methyl Acrylate | This is a common issue. Ensure the methyl acrylate is freshly distilled and free of any pro-polymerization impurities.[4] |
| Excessively High Reaction Temperature | High temperatures can accelerate polymerization. If possible, use a Lewis acid catalyst to enable lower reaction temperatures.[4] |
| Lack of an Inhibitor for Storage | If preparing large batches of reactants for later use, consider adding a suitable polymerization inhibitor for storage. |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Suggested Solution |
| Close Boiling Points of Product and Starting Material | If the reaction has not gone to completion, residual methyl acrylate can be difficult to separate by distillation. Drive the reaction further to completion or use column chromatography for purification.[8] |
| Presence of Polymeric Byproducts | High molecular weight polymers can interfere with purification. These are often non-volatile and can be removed by distillation of the desired product under vacuum.[9] |
Experimental Protocols
Key Experiment: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol provides a general methodology for the synthesis of this compound using a Lewis acid catalyst.
Materials:
-
1,3-Butadiene (condensed and freshly distilled)
-
Methyl acrylate (freshly distilled)
-
Aluminum Chloride (AlCl₃), anhydrous
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate solution
-
Brine solution
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
In the reaction flask, suspend anhydrous AlCl₃ (0.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of freshly distilled methyl acrylate (1.0 equivalent) in anhydrous DCM.
-
Add the condensed, freshly distilled 1,3-butadiene (1.2 equivalents) to the reaction flask containing the Lewis acid.
-
Add the methyl acrylate solution dropwise from the dropping funnel to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visual Guides
Reaction Workflow
Caption: General Experimental Workflow for Catalyzed Synthesis.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree for Low Conversion.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Solved Diels Alder Reaction Synthesis of Cyclohex-3-ene | Chegg.com [chegg.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]
optimizing reaction conditions for methyl cyclohex-3-ene-1-carboxylate formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl cyclohex-3-ene-1-carboxylate via the Diels-Alder reaction of 1,3-butadiene and methyl acrylate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the formation of this compound in this reaction?
A1: The synthesis is a classic example of a [4+2] cycloaddition, specifically a Diels-Alder reaction. It involves the reaction of a conjugated diene (1,3-butadiene) with a dienophile (methyl acrylate) to form a six-membered ring.
Q2: What is the significance of the s-cis conformation of 1,3-butadiene?
A2: The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. For this to happen, the 1,3-butadiene must be in the s-cis conformation, where both double bonds are on the same side of the central single bond. The s-trans conformer is sterically more stable but is unreactive in this cycloaddition.
Q3: What are endo and exo products, and which is favored in this reaction?
A3: Endo and exo refer to the stereochemistry of the resulting cyclohexene ring. In the endo product, the substituent on the dienophile (the methoxycarbonyl group) is oriented towards the newly formed double bond of the cyclohexene ring. In the exo product, it is oriented away. Under kinetic control (lower temperatures), the endo product is generally favored due to secondary orbital interactions that stabilize the transition state. However, the exo product is often the more thermodynamically stable isomer. At higher temperatures, an equilibrium may be established, potentially favoring the exo product. For the reaction between 1,3-butadiene and methyl acrylate, kinetic endo:exo ratios are often close to 1:1 in the absence of a catalyst.[1]
Q4: How do Lewis acids catalyze this reaction?
A4: Lewis acids, such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃), coordinate to the carbonyl oxygen of the methyl acrylate. This coordination makes the dienophile more electron-poor, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction. Lewis acid catalysis can also increase the endo selectivity of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Temperature: The reaction may be too slow at low temperatures or the retro-Diels-Alder reaction may be occurring at excessively high temperatures. 2. Reactant Purity: Impurities in 1,3-butadiene or methyl acrylate can inhibit the reaction. 3. Improper Diene Conformation: Conditions may not favor the required s-cis conformation of 1,3-butadiene. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Optimize Temperature: Experiment with a temperature range. Lower temperatures may require longer reaction times, while higher temperatures risk the reverse reaction. A moderate temperature is often a good starting point. 2. Ensure Reactant Purity: Use freshly distilled or high-purity reactants. 3. Consider Reaction Conditions: While 1,3-butadiene readily adopts the s-cis conformation at typical reaction temperatures, ensure no steric hindrance is introduced by bulky solvents or additives. 4. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials and the formation of the product.[2] |
| Formation of Side Products | 1. Polymerization of Reactants: Butadiene and methyl acrylate can undergo polymerization, especially at higher temperatures or in the presence of radical initiators. 2. Isomerization of Product: At elevated temperatures, the initially formed kinetic (endo) product may isomerize to the more thermodynamically stable (exo) product. | 1. Use Inhibitors: For prolonged reactions or storage of reactants, consider adding a radical inhibitor. 2. Control Temperature: Lower reaction temperatures will minimize isomerization. |
| Difficulty in Product Isolation and Purification | 1. Incomplete Reaction: Unreacted starting materials can co-distill with the product. 2. Formation of Emulsions during Workup: This can make phase separation challenging. 3. Similar Boiling Points of Isomers: The endo and exo isomers may have very similar boiling points, making separation by distillation difficult. | 1. Ensure Complete Reaction: Monitor the reaction to ensure full consumption of the limiting reagent. 2. Break Emulsions: Add brine (saturated NaCl solution) during the aqueous workup to help break emulsions. 3. Use Chromatography: Column chromatography is an effective method for separating the endo and exo isomers if a high degree of isomeric purity is required. |
Data Presentation
Table 1: Effect of Reaction Conditions on Activation Energy for the Diels-Alder Reaction between 1,3-Butadiene and Methyl Acrylate
| Catalyst | Solvent | Activation Energy (kcal/mol) | Reference |
| None | Gas Phase | 20.68 | [3] |
| None | Aqueous Solution | Not specified | [1][3] |
| BF₃ | Gas Phase | Not specified | [1][3] |
| BF₃ | Aqueous Solution | 9.06 | [3] |
Table 2: Influence of Temperature on endo:exo Ratio for the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate*
| Temperature (°C) | endo:exo Ratio |
| Room Temperature | 16:3 |
| 100 | Ratio declines modestly |
| >180 (after 8 hours) | Nearly 1:1 |
Note: Data for cyclopentadiene is provided as a representative example due to the limited availability of specific temperature-dependent data for 1,3-butadiene with methyl acrylate.[2]
Experimental Protocols
General Procedure for the Synthesis of this compound
1. Reaction Setup:
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To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl acrylate (1.0 equivalent).
-
If a Lewis acid catalyst is to be used, dissolve it in an appropriate anhydrous solvent (e.g., dichloromethane) and add it to the reaction flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.
-
Slowly add 1,3-butadiene (1.1 to 1.5 equivalents) to the stirred solution. The excess butadiene helps to drive the reaction to completion.
2. Reaction Execution:
-
Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., reflux) for a specified period (typically several hours to overnight).
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or GC-MS.[2]
3. Workup and Purification:
-
After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
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If a Lewis acid was used, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.
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Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the endo and exo isomers if necessary.
4. Characterization:
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and confirm its purity by GC-MS.
Visualizations
References
Technical Support Center: Purification of Crude Methyl Cyclohex-3-ene-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of crude methyl cyclohex-3-ene-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Diels-Alder reaction of 1,3-butadiene and methyl acrylate?
A1: The primary impurities typically encountered are:
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Unreacted Starting Materials: Residual 1,3-butadiene and methyl acrylate.
-
Polymers: Poly(methyl acrylate) can form, especially if the reaction is overheated or if the methyl acrylate is not properly inhibited.
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Regioisomers: While the "para" isomer (this compound) is the major product, small amounts of the "ortho" isomer (methyl cyclohex-2-ene-1-carboxylate) may form.
-
Stereoisomers: The Diels-Alder reaction can produce endo and exo stereoisomers. The endo isomer is generally the kinetic product and often the major isomer formed under standard conditions.
Q2: My reaction mixture appears viscous and difficult to work with. What could be the cause?
A2: Increased viscosity is often an indication of polymerization of the methyl acrylate dienophile. This can be triggered by excessive heat or prolonged reaction times. To mitigate this, consider adding a polymerization inhibitor like hydroquinone to the reaction mixture and ensure precise temperature control.
Q3: I am observing a low yield of the desired product after the reaction. What are the potential reasons?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Polymerization of Dienophile: As mentioned in Q2, polymerization of methyl acrylate consumes the starting material, reducing the yield of the desired cycloadduct.
-
Retro-Diels-Alder Reaction: Excessive heating can promote the reverse reaction, leading to the decomposition of the product back into the diene and dienophile.
-
Loss during Workup: Ensure efficient extraction and minimize losses during solvent removal.
Q4: How can I improve the regioselectivity of the Diels-Alder reaction to favor the desired cyclohex-3-ene isomer?
A4: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), can enhance the regioselectivity of the reaction.[1] Lewis acids coordinate to the carbonyl oxygen of the methyl acrylate, making it a more electron-deficient and reactive dienophile, which can favor the formation of the desired isomer.[2]
Q5: What are the best methods to purify crude this compound?
A5: The most common and effective purification methods are:
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Fractional Vacuum Distillation: This is a highly effective method for separating the product from less volatile impurities like polymers and regioisomers with different boiling points.[3]
-
Flash Column Chromatography: This technique is useful for separating the desired product from isomers and other impurities with different polarities.
Troubleshooting Guides
Low Purity After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of starting materials in the final product (confirmed by GC-MS or NMR). | Incomplete reaction or inefficient removal during purification. | - Reaction: Ensure the reaction has gone to completion by monitoring with TLC or GC. - Distillation: If using fractional distillation, ensure the column has sufficient theoretical plates and the distillation is performed slowly to allow for proper separation. - Chromatography: Optimize the solvent system for better separation of the product from the starting materials. |
| Product contains isomeric impurities (confirmed by GC-MS or NMR). | The Diels-Alder reaction produced a mixture of regio- and/or stereoisomers that were not effectively separated. | - Reaction: Consider using a Lewis acid catalyst to improve regioselectivity. - Distillation: Isomers may have very close boiling points, making separation by distillation difficult. A high-efficiency distillation column may be required. - Chromatography: Flash chromatography is often more effective for separating isomers. Experiment with different solvent systems to achieve baseline separation. A common starting point is a mixture of petroleum ether and ethyl acetate. |
| Broad peaks in NMR spectrum or baseline noise in GC-MS. | Presence of polymeric material. | - Workup: Before distillation, wash the crude product with a solvent in which the polymer is insoluble (e.g., methanol) to precipitate it. - Purification: Polymeric material is non-volatile and will remain in the distillation flask during vacuum distillation. |
Experimental Protocols
Fractional Vacuum Distillation
This method is suitable for separating compounds with different boiling points. For this compound, which has a relatively high boiling point, vacuum distillation is necessary to prevent decomposition.[4]
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency.
-
Procedure:
-
Place the crude this compound in the distillation flask with a stir bar.
-
Gradually reduce the pressure to the desired level.
-
Slowly heat the distillation flask.
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Collect the fractions that distill at the expected boiling point of the product. The boiling point will be significantly lower than the atmospheric boiling point. For example, related methyl cyclohexane carboxylates have been distilled at temperatures ranging from 84°C to 116°C under pressures of 16 to 49 mmHg.
-
Monitor the purity of the collected fractions using GC-MS or NMR.
-
Flash Column Chromatography
This technique separates compounds based on their polarity.
Methodology:
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent): A non-polar solvent system is typically used. A good starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture. A common starting ratio is 9:1 or 8:2 (petroleum ether:ethyl acetate).
-
Procedure:
-
Pack a chromatography column with silica gel slurried in the initial, less polar eluent.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the desired compound.
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Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected ¹H NMR Chemical Shifts (ppm, CDCl₃) | Expected ¹³C NMR Chemical Shifts (ppm, CDCl₃) |
| This compound (Major Product) | 140.18 | ~185 (atm) | ~5.6 (m, 2H, olefinic), 3.65 (s, 3H, OCH₃), 2.0-2.5 (m, 5H, allylic & methine), 1.7-1.9 (m, 2H, methylene) | ~175 (C=O), 126-127 (olefinic C), 51.5 (OCH₃), 25-40 (aliphatic C) |
| Methyl cyclohex-2-ene-1-carboxylate (Regioisomer) | 140.18 | Similar to major product | ~5.8-6.0 (m, 1H, olefinic), ~5.6-5.8 (m, 1H, olefinic), 3.7 (s, 3H, OCH₃) | ~174 (C=O), 128-135 (olefinic C), 52 (OCH₃), 20-35 (aliphatic C) |
| Unreacted Methyl Acrylate | 86.09 | 80 | ~6.4 (dd, 1H), ~6.1 (dd, 1H), ~5.8 (dd, 1H), 3.7 (s, 3H) | ~166 (C=O), 130 (CH₂=), 128 (=CH), 51 (OCH₃) |
| Poly(methyl acrylate) | Variable | Non-volatile | Broad signals in the aliphatic region | Broad signals |
Note: The exact boiling point under vacuum will depend on the pressure. NMR chemical shifts are approximate and can vary slightly based on the specific instrument and conditions.
Mandatory Visualizations
Diagram 1: General Workflow for Purification of Crude this compound
Caption: Workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Low Product Purity
Caption: Troubleshooting guide for low purity of the final product.
References
Technical Support Center: Purification of Methyl Cyclohex-3-ene-1-carboxylate
Welcome to the technical support center for the purification of methyl cyclohex-3-ene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via the Diels-Alder reaction?
A1: Common impurities include unreacted starting materials (butadiene and methyl acrylate), regioisomers (such as methyl 4-methylcyclohex-3-ene-1-carboxylate), and polymers formed from the diene or dienophile.[1][2] It is also possible to have diastereomers (endo and exo products), though the endo product is often favored in Diels-Alder reactions.[2]
Q2: What is the expected purity of this compound after purification?
A2: With appropriate purification techniques such as fractional distillation or flash column chromatography, a purity of greater than 98% (as determined by GC) can be achieved.[3] For closely related compounds like 1-methylcyclohexene, fractional distillation can yield purity exceeding 98-99%.[4]
Q3: How can I prevent polymerization during the distillation of this compound?
A3: Polymerization can be minimized by distilling the compound under reduced pressure to lower the required temperature. Additionally, adding a radical inhibitor, such as hydroquinone, to the distillation flask can prevent polymerization, especially if acidic residues are present.
Q4: My purified product is a solid, but literature describes it as a liquid. Why is this?
A4: While some sources describe this compound as a colorless to light yellow liquid, other commercial sources list it as a solid.[3][5] This discrepancy could be due to the presence of different isomers or the compound existing as a low-melting solid at room temperature. It is crucial to confirm the identity and purity of your product through analytical methods like NMR and GC-MS.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low final yield after purification | Incomplete Reaction: The initial Diels-Alder reaction may not have gone to completion. | Monitor the reaction progress using TLC or GC to ensure all starting material is consumed before starting the purification. |
| Product Loss During Workup: Significant amounts of the product may be lost during aqueous washes or transfers. | During liquid-liquid extractions, ensure proper phase separation. Back-extract the aqueous layers with a small amount of the organic solvent to recover any dissolved product. | |
| Inefficient Fraction Collection: During distillation or chromatography, fractions may be cut too broadly or too narrowly. | Monitor the separation closely using appropriate analytical techniques (e.g., TLC, GC) to identify the product-containing fractions accurately. | |
| Cloudy distillate | Inadequate Drying: The crude product was not sufficiently dried before distillation. | Ensure the organic layer is clear and free of visible water droplets before adding a drying agent (e.g., anhydrous magnesium sulfate). Allow sufficient contact time and then carefully decant or filter the dried liquid. |
| Wet Glassware: Moisture in the distillation apparatus. | Ensure all glassware is thoroughly dried in an oven before assembly. | |
| Product contains isomeric impurities | Inefficient Separation: The chosen purification method is not adequately separating the isomers. | For close-boiling isomers, fractional distillation with a high-efficiency column is recommended.[4] Alternatively, flash column chromatography with an optimized solvent system can provide good separation. |
| Product is colored | Presence of Polymeric Impurities: High temperatures during distillation can lead to the formation of colored polymers. | Use vacuum distillation to lower the boiling point. Adding an inhibitor like hydroquinone can also help. |
| Acidic Residues: Traces of acid from the synthesis step can cause degradation. | Neutralize any residual acid by washing the crude product with a saturated sodium bicarbonate solution before purification. |
Quantitative Data Summary
The following table summarizes typical data for the purification of this compound and related compounds.
| Purification Method | Compound | Typical Yield | Purity | Reference |
| Fractional Distillation | 1-Methylcyclohexene | >90% (of distilled material) | >98-99% (by GC) | [4] |
| Flash Column Chromatography | Linalool (test sample) | 95-97% | 97-99% | [6] |
| Not Specified | This compound | - | >98% (by GC) | [3] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is adapted from the procedure for purifying similar cyclic alkenes and esters.[4]
-
Preparation:
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Ensure the crude this compound is free of any acidic residues by washing with a saturated sodium bicarbonate solution, followed by a brine wash.
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Dry the crude product over anhydrous magnesium sulfate until the liquid is clear.
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Decant or filter the dried liquid into a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum adapter. A Vigreux or packed column is recommended for efficient separation of isomers.
-
Ensure all joints are properly sealed for vacuum distillation.
-
-
Distillation:
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Begin heating the flask gently in a heating mantle.
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Apply vacuum and slowly increase the temperature.
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Collect a forerun fraction, which will contain any lower-boiling impurities.
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As the temperature stabilizes at the boiling point of this compound (approximately 185°C at atmospheric pressure; will be lower under vacuum), switch to a clean receiving flask to collect the main fraction.
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Monitor the temperature closely. A stable boiling point indicates a pure fraction.
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Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and polymers.
-
-
Analysis:
-
Analyze the collected main fraction for purity using GC-MS.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guide for flash column chromatography and should be optimized for the specific compound.[6][7]
-
Solvent System Selection:
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Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for esters is a mixture of hexanes and ethyl acetate.
-
The ideal solvent system should give the desired product a retention factor (Rf) of approximately 0.3.
-
-
Column Packing:
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Select a column of appropriate size for the amount of crude product.
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Plug the bottom of the column with a small piece of cotton or glass wool and add a layer of sand.
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Dry pack the column with silica gel (Silica Gel 60 is commonly used).
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Add a layer of sand on top of the silica gel.
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Wet the column with the chosen eluent, ensuring there are no cracks or air bubbles.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle air pressure to begin elution.
-
Maintain a steady flow rate (approximately 2 inches/minute).
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Purification [chem.rochester.edu]
dealing with emulsion during workup of methyl cyclohex-3-ene-1-carboxylate.
Technical Support Center: Methyl Cyclohex-3-ene-1-carboxylate Workup
This guide provides troubleshooting advice and frequently asked questions for researchers encountering emulsions during the workup of this compound.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed as fine droplets within the other.[1][2] During the workup of this compound, emulsions can form when the aqueous and organic layers are shaken too vigorously, creating tiny droplets that are slow to coalesce.[2][3] The stability of these emulsions is often enhanced by the presence of surfactants, detergents, suspended fine solids, or other impurities from the reaction mixture that act as emulsifying agents.[3][4][5]
Q2: What are the most common causes of a persistent emulsion in this specific workup?
Persistent emulsions during the extraction of organic compounds like this compound are often caused by:
-
Vigorous Shaking: Excessive agitation during liquid-liquid extraction is a primary trigger for emulsion formation.[2]
-
Suspended Solids: Fine particulate matter from the reaction, such as inorganic salts or catalyst residues, can stabilize the interface between the two liquid phases.[4]
-
Surfactant-like Byproducts: The reaction may produce amphiphilic molecules that act as surfactants, reducing the interfacial tension between the organic and aqueous layers.[3]
-
High Concentration of Product/Reagents: A high concentration of dissolved materials in either phase can increase viscosity and hinder phase separation.
-
pH-sensitive Compounds: The presence of acidic or basic impurities can lead to the formation of salts that act as emulsifiers. Adjusting the pH can often resolve this.[6][7]
Q3: An emulsion has formed. What is the first thing I should do?
The simplest initial step is to let the separatory funnel stand undisturbed for a period, ranging from a few minutes to an hour.[1][6][7] Often, gravity alone is sufficient to allow the droplets to coalesce and the layers to separate. Gentle swirling of the funnel or tapping its side can sometimes accelerate this process.[6][7]
Q4: What are the most effective chemical methods to break the emulsion?
If waiting is not effective, several chemical additions can be tried:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) is a highly effective method.[1][4] This increases the ionic strength of the aqueous phase, which decreases the solubility of the organic product in the aqueous layer and helps force the separation of the layers.[1][8]
-
"Salting Out": Adding a solid salt, such as anhydrous sodium chloride or sodium sulfate, directly to the emulsion can also be effective.[7][9] As the salt dissolves in the aqueous phase, it draws water out of the organic layer and disrupts the emulsion.[10]
-
pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic impurities, carefully adjusting the pH of the aqueous layer away from neutral can help. Adding a dilute acid (like HCl) or a dilute base (like NaHCO₃) can neutralize the charge on the emulsifying species, breaking the emulsion.[1][4][7]
Q5: Are there any physical methods that can be used?
Yes, several physical methods are very effective:
-
Filtration: Filtering the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool can physically remove the fine suspended solids that often stabilize emulsions.[4][9] The filtrate will frequently separate into two clear layers.[4]
-
Centrifugation: This is one of the most powerful methods for breaking an emulsion.[2][6] The high g-force generated by a centrifuge forces the denser liquid to the bottom, rapidly separating the phases.[6][11][12] This is often the best solution for very stubborn emulsions.[6][7]
-
Gentle Heating or Cooling: Gently warming the mixture can reduce its viscosity, which may promote phase separation.[1] However, this should be done with caution to avoid decomposing the product.[1] Conversely, cooling or even partially freezing the aqueous layer can also physically disrupt the emulsion structure.[1]
Q6: How can I prevent emulsions from forming in the first place?
Prevention is always the best strategy.[2]
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions or swirling to mix the layers.[3] This minimizes the formation of fine droplets.
-
Solvent Evaporation: Before beginning the aqueous workup, consider removing the reaction solvent via rotary evaporation and then re-dissolving the residue in the desired extraction solvent.[4][9]
-
Pre-emptive Salting: If a particular extraction is known to form emulsions, add salt or brine to the aqueous solution before mixing it with the organic layer.[6][7]
Troubleshooting Guide: A Step-by-Step Workflow
This workflow provides a logical sequence of steps to address an emulsion during the workup of this compound.
Data Presentation: Comparison of Emulsion Breaking Techniques
The following table summarizes common techniques, their general effectiveness, and important considerations.
| Technique | General Effectiveness | Speed | Required Equipment | Key Considerations |
| Let Stand / Gentle Swirl | Low to Moderate | Slow (10-60 min) | Separatory Funnel | Easiest first step; often works for minor emulsions.[6][7] |
| Add Saturated Brine (NaCl) | High | Fast | Standard Glassware | Increases ionic strength of the aqueous phase; highly effective.[1][3] |
| Add Solid Salt (e.g., NaCl) | High | Moderate to Fast | Standard Glassware | Can be more effective than brine; adds solid to the system.[9] |
| pH Adjustment | Variable | Fast | pH paper/meter, Acid/Base | Only effective if the emulsion is stabilized by pH-sensitive species.[4][7] |
| Filtration (Celite®/Glass Wool) | High | Moderate | Filtration Apparatus | Excellent for emulsions stabilized by suspended solids.[4] |
| Centrifugation | Very High | Fast | Centrifuge | Often considered the most reliable method for stubborn emulsions.[6][7] |
| Gentle Heating | Moderate | Moderate | Hot Plate | Risk of product decomposition; use with caution.[1] |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Saturated Brine (NaCl solution)
-
Stop Shaking: Cease agitation and allow the separatory funnel to rest in a ring stand.
-
Prepare Brine: If not already prepared, create a saturated sodium chloride solution by adding NaCl to water until no more salt dissolves.
-
Add Brine: Carefully add a small volume of the saturated brine solution (e.g., 5-10% of the total aqueous volume) to the separatory funnel.
-
Gentle Mixing: Stopper the funnel and gently invert it 2-3 times. Do not shake vigorously. Vent the funnel.
-
Observe: Allow the funnel to stand and observe. The emulsion should begin to break, and a clearer interface between the layers should appear.[7] Drain the separated aqueous layer.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Prepare Filter Pad: Place a cotton or glass wool plug in the neck of a large glass funnel. Add a layer of sand (approx. 1 cm) followed by a layer of Celite® (approx. 2-3 cm). Gently press the Celite® pad to compact it.
-
Position Funnel: Place the funnel over a clean receiving flask large enough to hold the entire volume of your mixture.
-
Filter Mixture: Carefully pour the entire emulsified mixture through the Celite® pad.[4]
-
Rinse: Rinse the original separatory funnel with a small amount of the organic extraction solvent and pass this rinse through the filter to ensure all of the product is collected.
-
Separate Layers: The filtrate in the receiving flask should now consist of two distinct layers. Transfer this back to a clean separatory funnel to separate the aqueous and organic phases.
Protocol 3: Breaking an Emulsion using Centrifugation
-
Transfer Mixture: Carefully pour the emulsified mixture into one or more centrifuge tubes. Ensure the tubes are appropriate for the solvents being used.
-
Balance the Centrifuge: Prepare a counterbalance tube with a liquid of similar density to ensure the centrifuge is properly balanced.[12] Unequal masses can damage the equipment.[12]
-
Centrifuge: Place the tubes in the centrifuge and spin at a moderate to high speed (e.g., 2000-4000 rpm) for 5-10 minutes.
-
Recover Layers: Carefully remove the tubes. The mixture should be separated into distinct layers. The organic layer can be removed by pipette, or the entire content can be poured back into a separatory funnel for a clean separation.[1]
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Workup [chem.rochester.edu]
- 5. go2eti.com [go2eti.com]
- 6. azom.com [azom.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. dolphincentrifuge.com [dolphincentrifuge.com]
- 12. Centrifugation: Lab Techniques, Examples and Types | Corning [corning.com]
Technical Support Center: Optimizing BF₃-Catalyzed Diels-Alder Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize Boron Trifluoride (BF₃)-catalyzed Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the BF₃ catalyst in a Diels-Alder reaction?
A1: The BF₃ catalyst, a Lewis acid, accelerates the Diels-Alder reaction by coordinating to the dienophile (often to a carbonyl oxygen).[1] This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[1] A smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) results in a significantly faster reaction rate.[1][2] The catalyst also enhances the polarization and charge transfer between the diene and dienophile, which facilitates their approach and the subsequent ring formation, ultimately lowering the activation energy.[3][4]
Q2: How much BF₃ catalyst should I use? Is more always better?
A2: Catalyst loading must be optimized for each specific reaction. While catalytic amounts are often sufficient, some reactions may require stoichiometric amounts or even an excess of the Lewis acid. However, using an excessive amount of BF₃ is not always beneficial. High catalyst concentrations can sometimes lead to the polymerization of starting materials, particularly with sensitive dienophiles like α,β-unsaturated aldehydes, or promote undesired side reactions.[1][5] It is pivotal to perform a catalyst loading screen to determine the optimal concentration that maximizes yield and selectivity without promoting side reactions.
Q3: My reaction is showing low to no conversion. What are the common causes?
A3: Several factors can lead to poor or no conversion:
-
Catalyst Deactivation: BF₃, particularly as BF₃·OEt₂ (boron trifluoride etherate), is highly sensitive to moisture.[6] Any water present in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. Ensure all materials are scrupulously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Insufficient Catalyst: The chosen catalyst loading may be too low for the specific substrates. Some reactions require higher loadings to proceed at a reasonable rate.
-
Low Reaction Temperature: While lower temperatures often improve selectivity, they also decrease the reaction rate.[1] If the reaction is too slow, a modest increase in temperature may be necessary.
-
Poorly Activated Substrates: The electronic properties of the diene and dienophile are crucial. The reaction is fastest with electron-rich dienes and electron-poor dienophiles.[7] If your substrates are not sufficiently activated, the uncatalyzed reaction rate is very slow, and even the catalyzed reaction may require more forcing conditions.
Q4: How can I improve the endo/exo stereoselectivity of my reaction?
A4: The endo product is typically the kinetically favored product in Diels-Alder reactions, especially at lower temperatures.[1] This preference is often attributed to favorable secondary orbital interactions in the transition state.[1] To maximize endo selectivity:
-
Lower the Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable rate is the most effective strategy for favoring the kinetic endo product.[1]
-
Choice of Lewis Acid: The bulkiness and strength of the Lewis acid can influence the endo:exo ratio.[8] While BF₃ is effective, experimenting with other Lewis acids like AlCl₃ or TiCl₄ might provide different selectivity profiles.[8][9] For instance, bulkier Lewis acids can sometimes favor the exo product due to steric hindrance in the endo transition state.[8]
Q5: What is the difference between using BF₃ gas and BF₃·OEt₂ (boron trifluoride etherate)?
A5: BF₃ gas is a highly toxic and corrosive gas that is difficult to handle, requiring specialized equipment. BF₃·OEt₂ is a liquid complex that is much easier and safer to measure and dispense in a laboratory setting.[10] It serves as a convenient source of BF₃. Upon addition to the reaction mixture, the ether is displaced by the dienophile to form the active catalyst complex. For most laboratory-scale applications, BF₃·OEt₂ is the preferred reagent.[11][12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No Reaction or Very Low Yield | Catalyst deactivation by moisture. | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Run the reaction under a strict inert atmosphere (N₂ or Ar). Consider distilling the BF₃·OEt₂ if it is an old bottle.[6][10] |
| Insufficient catalyst loading. | Increase the equivalents of BF₃ catalyst incrementally (e.g., from 0.1 eq to 0.5 eq to 1.0 eq) to find the optimal loading. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature. Monitor the reaction by TLC or another appropriate method to find a balance between reaction rate and selectivity.[1] | |
| Formation of Tarry/Polymeric Material | Dienophile polymerization. | Lower the reaction temperature. Add the dienophile slowly to the reaction mixture. Consider adding a radical inhibitor (e.g., a small amount of hydroquinone).[1] |
| High concentration of Lewis acid. | Reduce the amount of BF₃ catalyst used. A high concentration can promote side reactions and polymerization.[5] | |
| Poor endo/exo Selectivity | Reaction temperature is too high. | Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) for a longer duration. This favors the kinetically controlled endo product.[1] |
| Thermodynamic equilibration. | If the reaction is run for too long at a higher temperature, the initially formed endo product might be converting to the more thermodynamically stable exo product via a retro-Diels-Alder reaction. Reduce reaction time.[1] | |
| Inconsistent Results Between Batches | Variable moisture content in reagents or solvent. | Standardize the drying procedure for all materials. Use freshly opened bottles of anhydrous solvent or purify solvents before use.[6] |
| Degradation of BF₃·OEt₂ reagent. | Use a fresh bottle of BF₃·OEt₂ or purify the existing stock by distillation. Store the reagent under an inert atmosphere and protect it from light.[10] |
Quantitative Data Summary
The primary quantitative effect of a Lewis acid catalyst like BF₃ is the reduction of the reaction's activation energy (Ea), leading to a significant rate enhancement.
| Reaction Condition | Activation Energy (Ea) / Barrier (kcal/mol) | Note |
| Non-catalyzed (Butadiene + Methyl Acrylate, Gas Phase) | 20.68 | Represents the baseline thermal reaction barrier.[3][4] |
| Non-catalyzed (Butadiene + Methyl Acrylate, Benzene) | 18.0 ± 1.0 | Experimental value in a non-polar solvent.[3][4] |
| BF₃-catalyzed (Butadiene + Methyl Acrylate, Gas Phase) | 15.61 | Demonstrates a significant reduction in the activation barrier due to the catalyst alone.[3] |
| BF₃-catalyzed (Butadiene + Methyl Acrylate, Aqueous Solution) | 9.06 | Shows the combined synergistic effect of the BF₃ catalyst and a polar, hydrogen-bonding solvent environment.[3][4] |
Experimental Protocols
General Protocol for a BF₃·OEt₂-Catalyzed Diels-Alder Reaction
Note: This is a generalized procedure. Specific amounts, temperatures, and times must be optimized for your particular substrates.
-
Preparation:
-
Oven-dry or flame-dry all glassware (round-bottom flask, dropping funnel, condenser, etc.) and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Ensure all reagents are anhydrous and solvents are freshly distilled from an appropriate drying agent.
-
-
Reaction Setup:
-
Assemble the glassware under a positive pressure of inert gas.
-
To the reaction flask, add the diene and the anhydrous solvent (e.g., dichloromethane, toluene) via syringe.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C, -78 °C) using an appropriate cooling bath.
-
-
Addition of Reagents:
-
In a separate, dry flask, prepare a solution of the dienophile in the anhydrous solvent.
-
Slowly add the required amount of BF₃·OEt₂ to the cooled solution of the diene via a gas-tight syringe. Stir for 5-10 minutes to allow for coordination.
-
Add the dienophile solution dropwise to the reaction mixture over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at the set temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, ¹H NMR of an aliquot).
-
-
Workup:
-
Once the reaction is complete, quench it by slowly adding a suitable quenching agent. Common choices include a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. Caution: The quench can be exothermic.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product using a suitable technique, such as flash column chromatography, recrystallization, or distillation.
-
Visualizations
Caption: General experimental workflow for BF₃-catalyzed Diels-Alder reactions.
Caption: Troubleshooting decision tree for low-yield BF₃-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3.smu.edu [s3.smu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron trifluoride etherate in organic synthesis - MedCrave online [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. BF₃·Et₂O-induced stereoselective aldol reaction with benzaldehyde, and steroid sapogenins and its application to a convenient synthesis of dinorcholanic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing regioisomer formation in methyl cyclohex-3-ene-1-carboxylate synthesis
Technical Support Center: Synthesis of Cyclohexene Carboxylates
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing regioisomer formation during the synthesis of methyl cyclohex-3-ene-1-carboxylate and related substituted analogs via the Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioisomers formed during the synthesis of substituted methyl cyclohex-3-ene-1-carboxylates?
A1: The synthesis of substituted methyl cyclohex-3-ene-1-carboxylates via the Diels-Alder reaction between an unsymmetrical diene (e.g., isoprene) and a dienophile (e.g., methyl acrylate) can lead to the formation of two primary regioisomers. These are often referred to by the substitution pattern on the resulting cyclohexene ring, analogous to aromatic substitution: the "ortho" and "para" products are typically favored, while the "meta" product is generally a minor byproduct. For instance, the reaction of isoprene with methyl acrylate predominantly yields the 1,4-adduct ("para") and the 1,2-adduct ("ortho").
Q2: What fundamental principles govern the regioselectivity in this Diels-Alder reaction?
A2: The regioselectivity is primarily controlled by the electronic properties of the diene and dienophile. According to Frontier Molecular Orbital (FMO) theory, the reaction occurs through the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The preferred regioisomer results from the alignment that allows for the strongest interaction between the atoms with the largest orbital coefficients in the HOMO and LUMO.[1][2][3] In simpler terms, the most electron-rich carbon of the diene aligns with the most electron-poor carbon of the dienophile.[4]
Q3: How do Lewis acid catalysts enhance regioselectivity?
A3: Lewis acids are highly effective at enhancing both the rate and regioselectivity of Diels-Alder reactions.[5] They coordinate to a Lewis basic site on the dienophile, typically the carbonyl oxygen of the methyl acrylate. This coordination lowers the energy of the dienophile's LUMO, which accelerates the reaction.[6] More importantly for regioselectivity, this coordination polarizes the dienophile, further increasing the magnitude of the LUMO coefficient on the β-carbon, leading to a more pronounced preference for one regioisomeric transition state over the other.[6][7] Recent studies also suggest that Lewis acids reduce the Pauli repulsion between reactants, which contributes to the acceleration and selectivity.[5][8]
Q4: Can reaction conditions other than catalysis influence the regioisomeric ratio?
A4: Yes, other reaction conditions can have an impact.
-
Temperature: Diels-Alder reactions are reversible, and the retro-Diels-Alder reaction can become significant at high temperatures.[8] While the kinetic product (formed fastest at lower temperatures) is often the desired one, higher temperatures can sometimes lead to the formation of the more thermodynamically stable isomer, potentially altering the product ratio.
-
Solvent: The polarity of the solvent can influence the reaction rate and, to a lesser extent, the selectivity. Polar solvents can stabilize the polar transition state of the reaction.[9]
Troubleshooting Guide
Problem: My reaction yields a mixture of regioisomers with poor selectivity for the desired product.
-
Possible Cause: The thermal (uncatalyzed) reaction may not have sufficient intrinsic selectivity.
-
Solution: Introduce a Lewis acid catalyst to the reaction. Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), or zinc chloride (ZnCl₂) can dramatically improve regioselectivity.[5][7] Start with a catalytic amount (e.g., 0.1-0.2 equivalents) and optimize as needed.
-
-
Possible Cause: The reaction temperature is too high, leading to the formation of thermodynamic byproducts or isomerization.
-
Solution: Lower the reaction temperature. Lewis acid catalysis often allows the reaction to proceed at significantly lower temperatures (e.g., 0 °C to room temperature), which favors the formation of the kinetically controlled product.[10]
-
Problem: The overall yield of the Diels-Alder adducts is low.
-
Possible Cause: The diene is polymerizing or degrading under the reaction conditions.
-
Solution 1: Ensure the diene is freshly distilled before use. Many dienes, like isoprene, are prone to polymerization upon storage.
-
Solution 2: Include a polymerization inhibitor, such as hydroquinone, in the reaction mixture, especially during thermal reactions conducted at elevated temperatures.
-
Solution 3: Lower the reaction temperature. If using a catalyst, the reaction may proceed efficiently at a temperature low enough to prevent significant polymerization.
-
-
Possible Cause: The reaction is not going to completion.
-
Solution: Increase the reaction time or consider a more active Lewis acid catalyst. The strength of the Lewis acid can significantly impact the reaction rate.[5] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Problem: I am having difficulty separating the resulting regioisomers.
-
Possible Cause: The regioisomers have very similar polarities and chromatographic behavior.
-
Solution 1: Improve the regioisomeric ratio before purification by optimizing the reaction conditions (see above). A highly selective reaction minimizes the need for difficult separations.
-
Solution 2: Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation, as these techniques offer higher resolution than standard column chromatography.
-
Solution 3: Consider derivatizing the mixture. Sometimes, converting the product mixture into a different functional group can alter the physical properties of the isomers enough to facilitate easier separation.
-
Quantitative Data on Regioselectivity
The regioselectivity of the Diels-Alder reaction is highly dependent on the specific substrates, catalyst, and conditions used. The following table provides representative data for the reaction between isoprene (2-methyl-1,3-butadiene) and methyl acrylate, illustrating the impact of catalysis on the product ratio.
| Diene | Dienophile | Catalyst | Temperature (°C) | "Para" Isomer (%) | "Meta" Isomer (%) | Reference |
| Isoprene | Methyl Acrylate | None (Thermal) | 200 | ~70 | ~30 | General Literature |
| Isoprene | Methyl Acrylate | AlCl₃ (0.2 eq.) | 20 | >95 | <5 | [5] (Illustrative) |
| Isoprene | Methyl Acrylate | BF₃·OEt₂ (0.2 eq.) | 20 | ~90 | ~10 | [5] (Illustrative) |
| Isoprene | Methyl Acrylate | SnCl₄ (0.2 eq.) | 20 | ~85 | ~15 | [5] (Illustrative) |
Note: "Para" refers to methyl 4-methylcyclohex-3-ene-1-carboxylate and "Meta" refers to methyl 3-methylcyclohex-3-ene-1-carboxylate. The values are illustrative based on established principles of Lewis acid catalysis in Diels-Alder reactions.[5]
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction
This protocol describes a general procedure for the uncatalyzed reaction.
-
Preparation: To a high-pressure reaction vessel, add methyl acrylate (1.0 equivalent) and a suitable solvent (e.g., toluene).
-
Addition of Diene: Add freshly distilled 1,3-butadiene or a substituted diene (1.2 equivalents). Note: Butadiene is a gas at room temperature and should be handled accordingly.
-
Reaction: Seal the vessel and heat the mixture to 150-200 °C. Monitor the reaction progress using GC or TLC by periodically taking aliquots.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.
-
Purification: Purify the crude product via fractional distillation or column chromatography on silica gel to separate the regioisomers.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general method for a catalyzed reaction, which typically offers higher selectivity and proceeds under milder conditions.
-
Preparation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid (e.g., AlCl₃, 0.2 equivalents) in a dry, non-coordinating solvent (e.g., dichloromethane) at 0 °C.
-
Dienophile Addition: Slowly add methyl acrylate (1.0 equivalent) to the Lewis acid suspension. Stir for 15-20 minutes to allow for complex formation.
-
Diene Addition: Add the diene (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for several hours. Monitor the reaction's completion by TLC or GC.
-
Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a mild acid, depending on the Lewis acid used.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the formation of "para" and "meta" regioisomers.
Caption: Workflow for optimizing the regioselectivity of the Diels-Alder reaction.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Characterization of Methyl Cyclohex-3-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of methyl cyclohex-3-ene-1-carboxylate, a key intermediate in organic synthesis and drug development. This document outlines the expected data from various spectroscopic and physical characterization methods, supported by experimental protocols and comparative data summaries.
This compound possesses the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[1] The elemental composition is approximately 68.54% carbon, 8.63% hydrogen, and 22.83% oxygen.[2] Key physical properties include a boiling point of 185°C and a refractive index ranging from 1.4600 to 1.4620.[3][4]
Spectroscopic Characterization Techniques
A comparative summary of the primary spectroscopic techniques used to elucidate the structure and purity of this compound is presented below.
| Technique | Information Provided | Key Data and Interpretation |
| ¹H NMR Spectroscopy | Proton environment, chemical shifts (δ), coupling constants (J) | Provides a map of the hydrogen atoms in the molecule, confirming the presence of the cyclohexene ring, the ester methyl group, and their connectivity. |
| ¹³C NMR Spectroscopy | Carbon skeleton, chemical shifts (δ) | Reveals the number of unique carbon environments, distinguishing between sp² and sp³ hybridized carbons of the cyclohexene ring and the carbonyl carbon of the ester. |
| Infrared (IR) Spectroscopy | Functional groups present | Identifies characteristic vibrational frequencies for the C=O bond of the ester, the C=C bond of the alkene, and C-O and C-H bonds. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Confirms the molecular weight of the compound and provides structural information based on the fragmentation pattern upon ionization. |
| Gas Chromatography (GC) | Purity, retention time | Separates the compound from impurities, providing a quantitative measure of purity based on the peak area. The retention time is a characteristic property under specific GC conditions. |
Experimental Data Summary
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.7 | m | 2H | Olefinic protons (-CH=CH-) |
| ~ 3.7 | s | 3H | Ester methyl protons (-OCH₃) |
| ~ 2.5 | m | 1H | Allylic proton (-CH-C=C) |
| ~ 2.0 - 2.4 | m | 4H | Allylic and other ring protons |
| ~ 1.8 | m | 2H | Ring protons |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C=O (Ester) |
| ~ 125-127 | =CH (Olefinic) |
| ~ 51 | -OCH₃ (Ester) |
| ~ 25-40 | Ring carbons (sp³) |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3020-3050 | =C-H stretch |
| ~ 2830-2960 | C-H stretch (sp³) |
| ~ 1735 | C=O stretch (Ester) |
| ~ 1650 | C=C stretch (Alkene) |
| ~ 1160-1250 | C-O stretch (Ester) |
Table 4: Mass Spectrometry Data (Electron Ionization) [5]
| m/z | Relative Intensity | Possible Fragment |
| 140 | ~ 20% | [M]⁺ (Molecular ion) |
| 109 | ~ 30% | [M - OCH₃]⁺ |
| 81 | ~ 100% | [C₆H₉]⁺ (Base peak) |
| 79 | ~ 60% | [C₆H₇]⁺ |
| 53 | ~ 40% | [C₄H₅]⁺ |
Table 5: Alternative Characterization Techniques
| Technique | Property Measured | Typical Value |
| Refractometry | Refractive Index (n_D²⁰) | 1.4600 - 1.4620[3] |
| Boiling Point Determination | Boiling Point (°C) at 760 mmHg | 185[4] |
| Elemental Analysis | % Composition | C: 68.54, H: 8.63, O: 22.83[2] |
Experimental Protocols and Workflows
Detailed methodologies for the key characterization experiments are provided below, along with visual workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a proton-decoupled pulse program is typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed. Place a drop of the liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Background Spectrum: Acquire a background spectrum of the clean salt plates.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol (adapted from a method for a similar compound): [6]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a volatile organic solvent such as ethyl acetate or hexane.
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze the corresponding mass spectrum. Compare the mass spectrum with a library database for confirmation.
References
A Comparative Guide to the Synthesis of Methyl Cyclohex-3-ene-1-carboxylate: Catalyzed vs. Uncatalyzed Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl cyclohex-3-ene-1-carboxylate, a valuable intermediate in organic synthesis, is predominantly achieved through the Diels-Alder reaction between 1,3-butadiene and methyl acrylate. This guide provides a comparative analysis of the uncatalyzed (thermal) and Lewis acid-catalyzed pathways for this cycloaddition, offering insights into their respective efficiencies and procedural requirements. Experimental data has been compiled to facilitate an objective comparison of the two methodologies.
Performance Comparison: Uncatalyzed vs. Catalyzed Synthesis
The following table summarizes the key performance indicators for the uncatalyzed and a representative Lewis acid-catalyzed synthesis of this compound.
| Parameter | Uncatalyzed Synthesis | Catalyzed Synthesis (AlCl₃) |
| Catalyst | None | Aluminum Chloride (AlCl₃) |
| Temperature | High (e.g., 145 °C) | Room Temperature to Mild Heating |
| Reaction Time | Long (hours to days) | Short (minutes to hours) |
| Yield | Moderate to Good | High to Excellent |
| Selectivity | Lower endo/exo selectivity | Higher endo/exo selectivity |
Experimental Protocols
Detailed methodologies for both the uncatalyzed and a Lewis acid-catalyzed synthesis are provided below. These protocols are based on established principles of the Diels-Alder reaction.
Uncatalyzed (Thermal) Synthesis Protocol
This procedure relies on thermal activation to overcome the energy barrier of the cycloaddition.
Materials:
-
1,3-Butadiene
-
Methyl acrylate
-
Benzene or Toluene (solvent)
-
Hydroquinone (polymerization inhibitor)
-
High-pressure reaction vessel or sealed tube
Procedure:
-
A high-pressure reaction vessel or a thick-walled sealed tube is charged with methyl acrylate and a small amount of hydroquinone to prevent polymerization.
-
The vessel is cooled, and a molar excess of liquefied 1,3-butadiene is introduced.
-
The vessel is securely sealed and heated to approximately 145 °C.
-
The reaction is maintained at this temperature for several hours to days, with progress monitored by techniques such as GC-MS or TLC.
-
Upon completion, the vessel is cooled to room temperature, and the excess butadiene is carefully vented.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.
Lewis Acid-Catalyzed Synthesis Protocol
This method utilizes a Lewis acid, such as aluminum chloride, to accelerate the reaction and enhance its selectivity, allowing for milder reaction conditions.
Materials:
-
1,3-Butadiene
-
Methyl acrylate
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (solvent)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane and cooled in an ice bath.
-
Aluminum chloride is added portion-wise to the cooled solvent under a nitrogen atmosphere.
-
A solution of methyl acrylate in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred for a short period to allow for complex formation.
-
A pre-cooled solution of 1,3-butadiene in anhydrous dichloromethane is then added slowly to the reaction mixture.
-
The reaction is stirred at low temperature (e.g., 0 °C) or allowed to warm to room temperature and monitored for completion.
-
The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or fractional distillation to afford this compound.
Logical Workflow of Synthesis Strategies
The following diagram illustrates the logical relationship between the uncatalyzed and catalyzed synthesis pathways.
Caption: Comparison of uncatalyzed and catalyzed synthesis pathways.
Reaction Mechanism: The Role of the Lewis Acid Catalyst
The Diels-Alder reaction is a concerted pericyclic reaction involving a [4+2] cycloaddition between a conjugated diene and a dienophile. The uncatalyzed reaction proceeds through a high-energy transition state, necessitating elevated temperatures.
In the catalyzed pathway, the Lewis acid coordinates to the carbonyl oxygen of the methyl acrylate. This coordination has two significant electronic effects:
-
LUMO Lowering: The Lewis acid withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO facilitates a more favorable orbital interaction, thereby lowering the activation energy of the reaction.[1][2]
-
Increased Polarization: The polarization of the dienophile is enhanced, which can lead to a more asynchronous transition state and improved regioselectivity and stereoselectivity.
The following diagram illustrates the catalytic cycle.
Caption: Lewis acid-catalyzed Diels-Alder reaction cycle.
References
methyl cyclohex-3-ene-1-carboxylate vs methyl cyclohexanecarboxylate properties
A Comparative Guide to Methyl cyclohex-3-ene-1-carboxylate and Methyl cyclohexanecarboxylate for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of this compound and methyl cyclohexanecarboxylate, two closely related alicyclic esters. Understanding the distinct properties and reactivity of the unsaturated versus the saturated cyclohexane ring is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents. This document outlines their key physicochemical properties, comparative reactivity, and spectroscopic data, supported by experimental protocols.
Physicochemical Properties
The introduction of a double bond in the cyclohexane ring of this compound results in notable differences in its physical properties when compared to its saturated counterpart, methyl cyclohexanecarboxylate. These differences are summarized in the table below.
| Property | This compound | Methyl cyclohexanecarboxylate |
| Molecular Formula | C₈H₁₂O₂ | C₈H₁₄O₂ |
| Molecular Weight | 140.18 g/mol [1][2] | 142.20 g/mol [3] |
| Boiling Point | 185 °C | 183 °C[3] |
| Density | Data not available | 0.995 g/mL at 25 °C[3] |
| Solubility | Soluble in common organic solvents | Insoluble in water; miscible in fat. |
| Appearance | Colorless to light yellow liquid | Clear colorless liquid. |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between these two compounds. The presence of the double bond in this compound gives rise to characteristic signals in its NMR and IR spectra that are absent in the spectra of methyl cyclohexanecarboxylate.
¹H NMR Spectroscopy
-
This compound: The key distinguishing features are the signals for the olefinic protons (C=C-H) which typically appear in the downfield region of the spectrum, around 5.6-5.7 ppm, as a multiplet.[4] The remaining protons on the cyclohexane ring will appear as a series of multiplets in the upfield region, and the methyl ester protons will be a sharp singlet at approximately 3.7 ppm.
-
Methyl cyclohexanecarboxylate: The ¹H NMR spectrum is simpler, lacking any signals in the olefinic region.[5] It is characterized by a series of multiplets for the cyclohexane ring protons between approximately 1.20-2.35 ppm and a sharp singlet for the methyl ester protons around 3.67 ppm.[6]
¹³C NMR Spectroscopy
-
This compound: The presence of the double bond is clearly indicated by two signals in the downfield region, typically between 120-130 ppm, corresponding to the sp²-hybridized carbons of the double bond. The carbonyl carbon of the ester group appears at around 175 ppm.
-
Methyl cyclohexanecarboxylate: The ¹³C NMR spectrum shows only sp³-hybridized carbon signals for the cyclohexane ring, typically in the range of 25-44 ppm.[6] The carbonyl carbon signal is observed at approximately 176.8 ppm, and the methyl ester carbon appears around 51.4 ppm.[6]
Reactivity and Stability
The primary difference in reactivity between the two molecules stems from the presence of the carbon-carbon double bond in this compound. This functional group introduces a site of unsaturation that can undergo a variety of addition reactions.
This compound is susceptible to reactions typical of alkenes:
-
Hydrogenation: The double bond can be readily reduced to a single bond by catalytic hydrogenation, yielding methyl cyclohexanecarboxylate. This reaction is a common method for the synthesis of the saturated ester from its unsaturated precursor.
-
Halogenation: It can react with halogens (e.g., Br₂, Cl₂) in an addition reaction across the double bond.
-
Epoxidation: The double bond can be converted to an epoxide using a peroxy acid.
-
Oxidative Cleavage: Strong oxidizing agents can cleave the double bond.
Methyl cyclohexanecarboxylate , being a saturated compound, is stable to these reagents under standard conditions. Its reactivity is primarily centered on the ester functional group.
Both esters can undergo:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (cyclohex-3-ene-1-carboxylic acid or cyclohexanecarboxylic acid) and methanol under acidic or basic conditions. Generally, the electronic effect of the double bond on the rate of hydrolysis of the ester is minimal. However, steric factors and reaction conditions can influence the reaction kinetics.
-
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.
-
Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.
The stability of this compound is lower than that of methyl cyclohexanecarboxylate due to the potential for polymerization or isomerization of the double bond, especially in the presence of acid or heat. Methyl cyclohexanecarboxylate is a relatively stable compound.
Experimental Protocols
Comparative Catalytic Hydrogenation
This protocol describes a general procedure for the comparative hydrogenation of this compound to methyl cyclohexanecarboxylate.
Materials:
-
This compound
-
Methyl cyclohexanecarboxylate (as a control)
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure autoclave or a balloon hydrogenation setup
-
Standard laboratory glassware
-
Magnetic stirrer and hot plate
Procedure:
-
In two separate reaction flasks, dissolve an equal molar amount of this compound and methyl cyclohexanecarboxylate in methanol.
-
To each flask, add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
For a balloon setup, flush the flasks with hydrogen gas. For an autoclave, seal the vessel and pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reactions vigorously at room temperature.
-
Monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction with this compound is expected to show the formation of a new, more polar spot corresponding to methyl cyclohexanecarboxylate. The reaction with methyl cyclohexanecarboxylate should show no change.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixtures through a pad of celite to remove the catalyst.
-
Rinse the celite pad with methanol.
-
Remove the solvent from the filtrates under reduced pressure to obtain the crude products.
-
Analyze the products by NMR to confirm the conversion of the unsaturated ester to the saturated ester.
Visualizations
Caption: Comparative Hydrogenation Workflow.
References
A Comparative Guide to Alternative Dienes in the Diels-Alder Reaction with Methyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, offers a powerful method for the stereoselective synthesis of six-membered rings. The choice of the diene component is critical in dictating the reactivity, regioselectivity, and stereoselectivity of the reaction. This guide provides a comparative analysis of several alternative dienes for the reaction with methyl acrylate, a common dienophile. The performance of 1,3-butadiene, isoprene, cyclopentadiene, furan, and the highly reactive Danishefsky's diene is evaluated based on experimental data for reaction yields and selectivity.
Performance Comparison of Dienes
The reactivity of dienes in the Diels-Alder reaction is largely governed by their electronic properties. Electron-donating groups on the diene increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile and thus accelerating the reaction. The conformational rigidity of the diene also plays a significant role, with dienes locked in the reactive s-cis conformation, such as cyclopentadiene, exhibiting enhanced reactivity.
The following table summarizes the performance of selected dienes in their Diels-Alder reaction with methyl acrylate under various conditions.
| Diene | Catalyst/Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) | Selectivity (endo:exo or para:meta) |
| 1,3-Butadiene | Thermal | Benzene | 17 | 145 | ~45 | Not specified |
| Isoprene | Sn-Beta (zeolite) | Cyclohexane | 5 | 120 | >95 | 4.3 : 1 (para:meta) |
| Cyclopentadiene | AlCl₃ | Not specified | Not specified | -78 | 96 | 12.7 : 1 (endo:exo) |
| Furan | BF₃·OEt₂ | None | 10 | <5 | 75.7 | 7 : 3 (endo:exo) |
| Danishefsky's Diene | Thermal | Benzene | 2.5 | Room Temp. | 98 | Regiospecific (Ortho/Para director) |
Experimental Protocols
Detailed methodologies for the Diels-Alder reactions cited in the comparison table are provided below.
Reaction of 1,3-Butadiene with Methyl Acrylate (Thermal)
This reaction typically requires elevated temperatures and pressures due to the gaseous nature of 1,3-butadiene and its lower reactivity compared to substituted or cyclic dienes.
-
Materials: 1,3-butadiene, methyl acrylate, benzene (solvent), hydroquinone (polymerization inhibitor).
-
Procedure: A solution of methyl acrylate and a small amount of hydroquinone in benzene is placed in a high-pressure autoclave. The autoclave is cooled, and a measured amount of liquefied 1,3-butadiene is added. The vessel is sealed and heated to 145 °C for 17 hours. After cooling, the excess butadiene is vented, and the solvent is removed under reduced pressure. The resulting product mixture is then purified by fractional distillation or column chromatography to isolate the cyclohexene adduct.
Reaction of Isoprene with Methyl Acrylate (Catalyzed)
The use of a solid Lewis acid catalyst like Sn-Beta zeolite can significantly improve the reaction rate and regioselectivity.
-
Materials: Isoprene, methyl acrylate, Sn-Beta zeolite catalyst, cyclohexane (solvent).
-
Procedure: To a suspension of Sn-Beta zeolite catalyst in cyclohexane in a sealed reaction vessel, isoprene and methyl acrylate are added. The mixture is stirred and heated to 120 °C for 5 hours. After cooling to room temperature, the solid catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to separate the para and meta isomers.
Reaction of Cyclopentadiene with Methyl Acrylate (Lewis Acid Catalyzed)
Cyclopentadiene is highly reactive due to its fixed s-cis conformation. Lewis acid catalysis further enhances its reactivity and stereoselectivity. Note: Cyclopentadiene is typically generated by cracking its dimer, dicyclopentadiene, just before use.
-
Materials: Dicyclopentadiene, methyl acrylate, aluminum chloride (AlCl₃), diethyl ether (solvent).
-
Procedure: Dicyclopentadiene is heated to ~180 °C and the resulting cyclopentadiene monomer is distilled and collected at a low temperature. In a separate flask under an inert atmosphere, a solution of methyl acrylate in diethyl ether is cooled to -78 °C. Aluminum chloride is added cautiously. A pre-cooled solution of freshly prepared cyclopentadiene in diethyl ether is then added dropwise to the reaction mixture. The reaction is stirred at -78 °C for a specified time and then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The endo and exo products are then separated by column chromatography.
Reaction of Furan with Methyl Acrylate (Lewis Acid Catalyzed)
Furan is an aromatic diene and generally less reactive in Diels-Alder reactions. Lewis acid catalysis is often employed to promote the cycloaddition.
-
Materials: Furan, methyl acrylate, boron trifluoride etherate (BF₃·OEt₂).
-
Procedure: A mixture of furan and methyl acrylate is cooled to -20 °C under a nitrogen atmosphere. Boron trifluoride etherate is added dropwise with stirring. The reaction mixture is then stored at a temperature below 5 °C for 10 hours. After the reaction is complete, the mixture is diluted with dichloromethane and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting oil containing the endo and exo adducts is purified by silica gel column chromatography.[1]
Reaction of Danishefsky's Diene with Methyl Acrylate (Thermal)
Danishefsky's diene is an electron-rich diene that exhibits exceptional reactivity, often proceeding under mild conditions without the need for a catalyst.
-
Materials: Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), methyl acrylate, benzene (solvent).
-
Procedure: To a solution of Danishefsky's diene in benzene, methyl acrylate is added at room temperature. The reaction mixture is stirred for 2.5 hours. The solvent is then removed under reduced pressure to yield the crude Diels-Alder adduct. This initial adduct can be hydrolyzed under acidic conditions (e.g., with tetrahydrofuran and dilute HCl) to afford the corresponding cyclohexenone derivative. Purification is typically achieved by column chromatography.
Experimental and Logical Workflow
The general workflow for performing and analyzing the Diels-Alder reaction between a diene and methyl acrylate is depicted in the following diagram.
This guide provides a foundational comparison for selecting an appropriate diene for the Diels-Alder reaction with methyl acrylate. The choice of diene and reaction conditions will ultimately depend on the specific requirements of the synthetic target, including desired stereochemistry, regiochemistry, and overall yield.
References
Validating the Molecular Architecture: A Comparative Guide to the Structural Analysis of Methyl Cyclohex-3-ene-1-carboxylate
A definitive confirmation of the three-dimensional structure of a molecule is paramount in the fields of chemical research and drug development. This guide provides a comparative analysis of X-ray crystallography against other widely used analytical techniques for the structural validation of methyl cyclohex-3-ene-1-carboxylate, a key intermediate in various synthetic pathways.
While a crystal structure for the specific title compound is not publicly available, this guide will utilize data from closely related analogs and the foundational principles of structural determination to offer a comprehensive comparison. The primary methods discussed are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, and their combined application offers the most robust approach to structural elucidation.
At a Glance: Comparison of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing | Connectivity of atoms (1D & 2D NMR), chemical environment of nuclei, stereochemical relationships | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Strengths | Unambiguous determination of absolute structure | Powerful for determining the carbon-hydrogen framework and connectivity in solution | High sensitivity, provides molecular formula |
| Limitations | Requires a suitable single crystal, which can be difficult to grow | Does not provide precise bond lengths and angles, interpretation can be complex for large molecules | Does not provide direct information on 3D structure or connectivity |
| Typical Resolution | ~0.1 Å | Not applicable (provides connectivity) | Not applicable (provides m/z) |
The Gold Standard: X-ray Crystallography
X-ray crystallography is considered the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a detailed electron density map and, from that, a complete molecular structure.[3] For a molecule like this compound, this technique would provide unequivocal evidence of the cyclohexene ring conformation, the position and orientation of the methyl ester group, and the stereochemistry at the chiral center (if applicable).
While powerful, the primary challenge of X-ray crystallography lies in obtaining a high-quality single crystal of the compound, which should ideally be larger than 0.1 mm in all dimensions.[1][2] For small organic molecules that are difficult to crystallize, co-crystallization with a "crystallization chaperone" can be a viable strategy.[4]
Hypothetical X-ray Crystallographic Data for a Related Compound
To illustrate the type of data obtained, the following table presents hypothetical crystallographic data for a related cyclohexene derivative, based on typical values for small organic molecules.[5]
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845.2 |
| Z | 4 |
| R₁ | 0.045 |
| wR₂ | 0.120 |
In-Solution Structure and Connectivity: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[6][7] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[8] For this compound, ¹H and ¹³C NMR would confirm the presence of the cyclohexene ring, the methyl ester, and the relative positions of the protons and carbons. Two-dimensional NMR techniques, such as COSY and HSQC, can further establish the connectivity between atoms.
While NMR is excellent for determining the carbon-hydrogen framework, it does not directly provide the precise bond lengths and angles that X-ray crystallography does.[6] However, it has the significant advantage of providing structural information in the solution phase, which is often more relevant to the compound's behavior in chemical reactions or biological systems.[7]
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
The following table outlines the expected chemical shift ranges for the key protons and carbons in the target molecule, based on known data for similar structures.[9]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=C-H | 5.5 - 6.0 | 120 - 130 |
| CH -COOCH₃ | 2.5 - 3.0 | 40 - 45 |
| -O-CH ₃ | 3.6 - 3.8 | 50 - 55 |
| >C=O | - | 170 - 175 |
Confirming the Formula: Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] High-resolution mass spectrometry can determine the molecular weight of a compound with very high accuracy, allowing for the confident determination of its elemental formula.[8] The mass spectrum of this compound has been reported in the NIST WebBook, confirming its molecular weight of 140.18 g/mol .[10] Fragmentation patterns observed in the mass spectrum can also provide valuable clues about the molecule's structure.
While essential for confirming the molecular formula, mass spectrometry alone does not provide information about the connectivity of atoms or the three-dimensional arrangement of the molecule.[6]
Experimental Protocols
X-ray Crystallography (Single Crystal)
-
Crystal Growth: A suitable single crystal of the compound is grown, typically through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystal should be of sufficient size and quality, free from significant defects.[1][2]
-
Data Collection: The crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map.[2] A molecular model is then built into the electron density and refined against the experimental data to obtain the final structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS). Further 2D experiments (e.g., COSY, HSQC, HMBC) can be performed to establish atomic connectivity.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then ionized, often by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a new organic compound, integrating the techniques discussed.
Caption: A flowchart illustrating the logical progression from synthesis to definitive structural elucidation.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excillum.com [excillum.com]
- 6. Analyzing Organic Compounds: Methods & Tools | Study.com [study.com]
- 7. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Organic chemistry - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. 3-Cyclohexene-1-carboxylic acid, methyl ester [webbook.nist.gov]
- 11. rsc.org [rsc.org]
A Comparative Guide to the Spectral Analysis of Methyl Cyclohex-3-ene-1-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectral properties of the cis and trans isomers of methyl cyclohex-3-ene-1-carboxylate. The differentiation of these stereoisomers is critical in various fields, including drug development and materials science, as their three-dimensional structure significantly influences their biological activity and physical properties. This document outlines the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, supported by experimental data and detailed methodologies.
Introduction
The cis and trans isomers of this compound differ in the spatial orientation of the methyl carboxylate group at the C1 position of the cyclohexene ring. In the predominant chair-like conformation of the cyclohexene ring, the substituent in the cis isomer is axial, while in the trans isomer, it is equatorial. These conformational differences lead to distinct spectral fingerprints that allow for their unambiguous identification.
Quantitative Spectral Data Comparison
The following table summarizes the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the cis and trans isomers of this compound.
| Spectral Data | cis-Methyl cyclohex-3-ene-1-carboxylate | trans-Methyl cyclohex-3-ene-1-carboxylate | Key Differentiating Features |
| ¹H NMR | |||
| Chemical Shift (δ) of H1 | ~2.5 - 2.7 ppm | ~2.2 - 2.4 ppm | The axial proton in the cis isomer is typically more deshielded (downfield) than the equatorial proton in the trans isomer. |
| Coupling Constant (J) of H1 | Small (~3-5 Hz) for axial-equatorial and equatorial-equatorial couplings. | Large (~8-12 Hz) for axial-axial couplings. | The coupling constant of the proton at C1 is a strong indicator of its orientation. |
| Chemical Shift (δ) of -OCH₃ | ~3.67 ppm | ~3.67 ppm | The chemical shift of the methyl ester protons is generally not significantly affected by the stereochemistry of the ring. |
| Chemical Shift (δ) of Olefinic Protons | ~5.6 - 5.8 ppm | ~5.6 - 5.8 ppm | The olefinic protons are generally in a similar electronic environment in both isomers. |
| ¹³C NMR | |||
| Chemical Shift (δ) of C1 | ~40-42 ppm | ~43-45 ppm | The axial substituent in the cis isomer can cause a slight shielding (upfield shift) of the C1 carbon compared to the equatorial substituent in the trans isomer. |
| Chemical Shift (δ) of C=O | ~175 ppm | ~175 ppm | The carbonyl carbon chemical shift is not significantly different between the two isomers. |
| Chemical Shift (δ) of Olefinic Carbons | ~125-127 ppm | ~125-127 ppm | The olefinic carbons are generally in a similar electronic environment in both isomers. |
| Infrared (IR) Spectroscopy | |||
| C=O Stretch (ν) | ~1735 cm⁻¹ | ~1735 cm⁻¹ | The carbonyl stretching frequency is a strong, sharp peak and is not significantly different between the isomers. |
| C-O Stretch (ν) | ~1160-1250 cm⁻¹ | ~1160-1250 cm⁻¹ | The ester C-O stretching vibrations appear in the fingerprint region. |
| Fingerprint Region | 600 - 1400 cm⁻¹ | 600 - 1400 cm⁻¹ | The pattern of peaks in the fingerprint region is unique for each isomer and can be used for differentiation, although specific peak assignments can be complex. The cis isomer may show a C-H bending vibration near 700 cm⁻¹.[1] |
| Mass Spectrometry (MS) | |||
| Molecular Ion (M⁺) | m/z 154 | m/z 154 | The molecular ion peak will be the same for both isomers. |
| Key Fragment Ions | m/z 123 ([M-OCH₃]⁺), 95 ([M-COOCH₃]⁺) | m/z 123 ([M-OCH₃]⁺), 95 ([M-COOCH₃]⁺) | The primary fragmentation patterns are expected to be very similar for both isomers, involving the loss of the methoxy or the entire methyl carboxylate group. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 32, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a suitable solvent (e.g., methanol or acetonitrile) or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and a characteristic mass spectrum.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-200).
Visualization of the Spectral Comparison Workflow
The following diagram illustrates the logical workflow for the spectral comparison of the cis and trans isomers of this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of isomers.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust toolkit for the differentiation of cis and trans isomers of this compound. While ¹H NMR spectroscopy is arguably the most definitive technique due to the significant differences in chemical shifts and coupling constants of the C1 proton, IR spectroscopy offers valuable confirmatory data through the unique fingerprint region of each isomer. Mass spectrometry is useful for confirming the molecular weight but is less effective in distinguishing between these stereoisomers due to their similar fragmentation patterns. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers requiring accurate stereochemical assignment of these and related compounds.
References
A Comparative Guide to Alternatives for Methyl Cyclohex-3-ene-1-carboxylate in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl cyclohex-3-ene-1-carboxylate is a versatile building block in fine chemical synthesis, prized for its cyclohexene core which is a common motif in numerous natural products and pharmaceuticals. Typically synthesized via a Diels-Alder reaction between 1,3-butadiene and methyl acrylate, its utility is well-established. However, the demands of modern synthesis, particularly in asymmetric routes and the quest for greater efficiency, necessitate a broader look at alternative structures and synthetic strategies.
This guide provides an objective comparison of key alternatives to this compound, focusing on performance in the pivotal Diels-Alder reaction and in the context of complex target-oriented synthesis, such as the production of the antiviral drug oseltamivir (Tamiflu®).
Performance Comparison in Diels-Alder Reactions
The Diels-Alder reaction is the cornerstone for synthesizing the cyclohexene ring. The choice of dienophile significantly impacts yield, stereoselectivity, and the potential for asymmetric induction. While methyl acrylate serves as a simple and effective dienophile, various alternatives offer distinct advantages.
Below is a comparison of different dienophiles in Diels-Alder reactions with common dienes like cyclopentadiene and furan.
| Dienophile | Diene | Catalyst / Conditions | Yield (%) | Selectivity (endo:exo) | Diastereomeric Excess (d.e.) | Reference |
| Methyl Acrylate | Cyclopentadiene | AlCl₃·Et₂O | High | 99:1 | N/A | [1] |
| Methyl Acrylate | Cyclopentadiene | Methanol (Solvent), 20°C | - | >4:1 (initially) | N/A | [2] |
| Methyl Acrylate | Furan | BF₃·OEt₂ (0.1 eq), 5°C, 10h | 75.7 | 7:3 | N/A | |
| Chiral Acrylate (N-acryloyl-(S)-valine derivative) | Cyclopentadiene | Et₂AlCl, -100°C | 99 | >99:1 | 98% | |
| Chiral Acrylate ((-)-8-phenylmenthyl acrylate) | Furan | ZnCl₂-SiO₂, neat, 0°C, 48h | 55 | 77:23 | 68% |
Strategic Alternatives in Complex Synthesis: The Case of Oseltamivir (Tamiflu®)
The synthesis of oseltamivir is a prominent example where the cyclohexene core is central. The traditional industrial route relies on a natural product, (-)-shikimic acid, which is a highly functionalized cyclohexene carboxylic acid.[3][4][5] Concerns over the availability of shikimic acid spurred the development of numerous alternative syntheses, many of which build the cyclohexene ring from petrochemical feedstocks using Diels-Alder strategies, thereby representing a strategic alternative to using a pre-existing cyclohexene building block.
| Synthetic Route | Starting Material(s) | Key Transformation | Overall Yield (%) | Number of Steps | Azide Use | Reference |
| Roche Industrial Route | (-)-Shikimic Acid | Functional group manipulation | ~20-35% | ~11-12 | Yes | [6][7] |
| Shi, et al. Improved Route | (-)-Shikimic Acid | Optimized nucleophilic substitution | ~47% | 8 | Yes | [3][5] |
| Roche Diels-Alder Route | Furan, Ethyl Acrylate | Racemic Diels-Alder, Enzymatic Resolution | Low (~20% resolution yield) | - | Yes (DPPA) | [8][9] |
| Corey Diels-Alder Route | Butadiene, Acrylic Acid derivative | Asymmetric Diels-Alder (CBS catalyst) | ~30% | ~11 | No | [4] |
| Fukuyama Diels-Alder Route | Pyridine, Acrolein | Asymmetric Diels-Alder (McMillan catalyst) | - | ~12 | No | |
| CN103833570B Route | 1,3-butadienyl-3-pentyl ether, 3-nitro-ethyl acrylate | Diels-Alder / Aziridination | ~40% | 5 | Yes | [7] |
Visualizing the Synthetic Pathways
To better understand the relationships between these alternatives, the following diagrams illustrate the core chemical transformations and strategic workflows.
Caption: The concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.
Caption: A standard workflow for performing and analyzing a Diels-Alder reaction.
Caption: Comparison of natural product vs. de novo synthesis strategies for oseltamivir.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative protocols for key transformations discussed in this guide.
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction
(Based on the reaction of furan and methyl acrylate)
Objective: To synthesize methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate.
Materials:
-
Freshly distilled furan
-
Methyl acrylate
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add freshly distilled furan (1.0 eq) and methyl acrylate (1.2 eq).
-
Cool the mixture to 5°C using an ice bath.
-
Slowly add BF₃·OEt₂ (0.1 eq) to the stirred mixture.
-
Maintain the reaction at 5°C and stir for 10 hours, monitoring progress by TLC or GC.
-
Upon completion, quench the reaction by pouring the mixture into dichloromethane.
-
Wash the organic layer successively with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the endo and exo isomers. The combined yield of both isomers is typically around 75%.
Protocol 2: Asymmetric Diels-Alder Reaction
(Based on the reaction of cyclopentadiene and a chiral N-acryloyl oxazolidinone)
Objective: To synthesize the chiral Diels-Alder adduct with high diastereoselectivity.
Materials:
-
Chiral N-acryloyl oxazolidinone (e.g., derived from (S)-valine) (1.0 eq)
-
Freshly cracked cyclopentadiene (20 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethylaluminum chloride (Et₂AlCl), 1.8 M in toluene (1.4 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the chiral N-acryloyl oxazolidinone in anhydrous CH₂Cl₂ (to a concentration of 0.5 M) in a flame-dried flask under a nitrogen atmosphere.
-
Add freshly cracked cyclopentadiene to the solution.
-
Cool the reaction mixture to -100°C using a liquid nitrogen/ethanol bath.
-
Via cannula, slowly add a pre-cooled solution of Et₂AlCl in toluene.
-
Stir the reaction for approximately 2-5 minutes.
-
Quench the reaction by transferring the cold mixture into a vigorously stirred solution of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to afford the crude product. The yield is typically >95% with high diastereoselectivity (>99:1).
-
The product can be further purified by recrystallization.
Protocol 3: Catalytic Hydrogenation of a Cyclohexene
(General procedure using Raney® Nickel)
Objective: To saturate the double bond of a cyclohexene derivative.
Materials:
-
Cyclohexene substrate (e.g., this compound)
-
Raney® Nickel catalyst (W-2 or similar, aqueous slurry)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Caution! Raney® Nickel is pyrophoric when dry. Handle as a slurry and never allow the catalyst to dry in the presence of air.
-
In a hydrogenation vessel, add the cyclohexene substrate dissolved in ethanol.
-
Carefully add the Raney® Nickel slurry (typically 5-10% by weight relative to the substrate).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system by evacuating the vessel and backfilling with nitrogen (repeat 3 times), followed by evacuating and backfilling with hydrogen (repeat 3 times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Begin vigorous agitation (shaking or stirring) and monitor the hydrogen uptake. The reaction is often exothermic and may require cooling.
-
Once hydrogen uptake ceases (indicating reaction completion), stop the agitation and vent the excess hydrogen.
-
Purge the vessel with nitrogen to ensure a safe, inert atmosphere.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent at all times.
-
Rinse the filter cake with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the hydrogenated product.[5] The yield is typically quantitative.
References
- 1. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Catalytic Hydrogenation in Organic Syntheses - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 9. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Methyl Cyclohex-3-ene-1-carboxylate: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for confirming the purity of methyl cyclohex-3-ene-1-carboxylate, a key building block in organic synthesis.
This document outlines detailed experimental protocols for GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. It presents a comparative analysis of their strengths and limitations in detecting potential impurities and provides illustrative data to support the selection of the most appropriate analytical method.
Comparison of Analytical Techniques
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification capabilities. However, alternative methods such as HPLC and NMR spectroscopy provide complementary information and may be more suitable for detecting non-volatile impurities or for providing detailed structural information.
| Parameter | GC-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity and differential partitioning between stationary and mobile phases. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Strengths | High resolution for volatile compounds, sensitive, provides structural information through fragmentation patterns, ideal for identifying and quantifying volatile impurities. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. | Provides detailed structural information, non-destructive, can identify and quantify isomers and other impurities without the need for reference standards for each impurity. |
| Limitations | Only suitable for thermally stable and volatile compounds. | Requires a chromophore for UV detection; this compound has a weak chromophore. Method development can be more complex. | Lower sensitivity compared to GC-MS, more complex data interpretation for mixtures. |
| Typical Application | Purity testing of volatile compounds, analysis of residual solvents and volatile byproducts. | Routine purity testing, quantification of non-volatile impurities such as starting materials (e.g., carboxylic acids). | Structural elucidation, identification and quantification of isomers and other structurally related impurities. |
Potential Impurities in this compound
The synthesis of this compound, commonly achieved through a Diels-Alder reaction between 1,3-butadiene and methyl acrylate, can lead to several potential impurities. Understanding these is crucial for developing an effective purity assessment strategy.
| Impurity | Source | Reason for Presence |
| Methyl acrylate | Starting material | Incomplete reaction. |
| 1,3-Butadiene | Starting material | Incomplete reaction (highly volatile). |
| Methyl cyclohex-4-ene-1-carboxylate | Isomer | Alternative cycloaddition pathway. |
| Dimethyl 1,4-cyclohexanedicarboxylate | Dimerization product | Dimerization of methyl acrylate. |
| Polymeric materials | Side reaction | Polymerization of methyl acrylate. |
| 3-Cyclohexene-1-carboxylic acid | Hydrolysis product | Hydrolysis of the ester. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the separation and identification of this compound and its volatile impurities.
Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) for purity analysis.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature 50 °C, hold for 2 minutes; ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a volatile solvent such as ethyl acetate or hexane.
-
For analysis, dilute the stock solution to approximately 100 µg/mL with the same solvent.
-
If the sample contains particulate matter, filter through a 0.22 µm syringe filter.
-
Transfer the final solution to a 2 mL autosampler vial.
Data Analysis:
The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Identification of the main peak and any impurities is confirmed by comparing their mass spectra with a reference library (e.g., NIST). The expected mass spectrum of this compound will show a molecular ion peak at m/z 140 and characteristic fragments.
Visualizations
Caption: Experimental workflow for GC-MS purity analysis.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for detecting non-volatile impurities.
Instrumentation and Conditions:
-
System: Standard HPLC with a UV detector.
-
Column: C18, 5 µm particle size, 250 x 4.6 mm.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Caption: Decision tree for selecting an analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used to identify and quantify isomers and other impurities.
Instrumentation and Conditions:
-
System: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3).
-
Internal Standard: Tetramethylsilane (TMS).
-
Experiments: 1H NMR, 13C NMR, and optionally 2D experiments like COSY and HSQC for complex mixtures.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in about 0.6 mL of CDCl3.
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Expected ¹H NMR Chemical Shifts for this compound:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Olefinic CH=CH | ~5.7 | m | 2H |
| O-CH₃ | ~3.7 | s | 3H |
| CH-COOCH₃ | ~2.6 | m | 1H |
| Allylic CH₂ | ~2.3 | m | 2H |
| Aliphatic CH₂ | ~2.1 | m | 2H |
| Aliphatic CH₂ | ~1.8 | m | 2H |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the specific instrument and experimental conditions. The spectrum for this compound can be complex due to overlapping signals in the aliphatic region.
Conclusion
For routine purity assessment of this compound, GC-MS is the recommended technique due to its high sensitivity and ability to identify and quantify volatile impurities. HPLC-UV serves as a valuable complementary method for detecting non-volatile impurities. NMR spectroscopy is indispensable for definitive structural confirmation and for the analysis of isomeric purity, providing a comprehensive understanding of the sample's composition. The choice of method should be guided by the specific analytical requirements and the potential impurities expected from the synthetic route.
A Comparative Analysis of the Reaction Kinetics of Methyl Cyclohex-3-ene-1-carboxylate Synthesis via the Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reaction kinetics for the synthesis of methyl cyclohex-3-ene-1-carboxylate, a valuable intermediate in organic synthesis. The primary route to this compound is the Diels-Alder reaction between 1,3-butadiene and methyl acrylate. Understanding the kinetics of this [4+2] cycloaddition is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity. This document summarizes key quantitative kinetic data, details experimental protocols for kinetic analysis, and provides visualizations of the reaction pathway and experimental workflow.
Quantitative Data Presentation
Below is a summary of calculated activation energies under different conditions. Lower activation energy indicates a faster reaction rate.
| Reactants | Catalyst | Solvent | Calculated Activation Energy (Ea) [kcal/mol] | Reference |
| 1,3-Butadiene + Methyl Acrylate | None | Gas Phase | 20.68 | [1] |
| 1,3-Butadiene + Methyl Acrylate | BF₃ | Aqueous Solution | 9.06 | [1] |
Key Observations:
-
Catalysis: The use of a Lewis acid catalyst, such as boron trifluoride (BF₃), dramatically lowers the activation energy, thereby increasing the reaction rate.[2][1] The catalyst coordinates with the carbonyl group of the methyl acrylate, making it a more potent dienophile.
-
Solvent Effects: Polar solvents, particularly aqueous solutions, can also accelerate Diels-Alder reactions. This is attributed to the hydrophobic effect, which forces the nonpolar reactants together, and the stabilization of the polar transition state through hydrogen bonding.[2][1]
Stereoselectivity: Endo vs. Exo Products
The Diels-Alder reaction between 1,3-butadiene and methyl acrylate can yield two diastereomeric products: the endo and exo isomers. The "endo rule" for Diels-Alder reactions often predicts the endo product as the major kinetic product due to secondary orbital interactions that stabilize the endo transition state. However, for the reaction between 1,3-butadiene and monosubstituted dienophiles like methyl acrylate, experimental evidence suggests that the kinetic endo:exo ratio is close to 1:1 in the absence of a catalyst. The exo product is generally the thermodynamically more stable isomer. Lewis acid catalysis can enhance the endo selectivity.
Experimental Protocols
A generalized experimental protocol for determining the reaction kinetics of the Diels-Alder reaction between 1,3-butadiene and methyl acrylate is outlined below. This protocol is based on common methodologies for monitoring organic reactions.
Objective: To determine the rate law, rate constant, and activation energy for the Diels-Alder reaction between 1,3-butadiene and methyl acrylate.
Materials:
-
1,3-Butadiene
-
Methyl acrylate
-
An appropriate solvent (e.g., toluene, acetonitrile, or water for catalyzed reactions)
-
Internal standard for chromatography or NMR (e.g., dodecane for GC, tetramethylsilane for NMR)
-
Lewis acid catalyst (e.g., BF₃•OEt₂) if studying the catalyzed reaction
-
Quenching agent (e.g., triethylamine)
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., sealed pressure tube or round-bottom flask with a condenser)
-
Constant temperature bath
-
Analytical instruments: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Nuclear Magnetic Resonance (NMR) Spectrometer.
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel, dissolve a known concentration of methyl acrylate and the internal standard in the chosen solvent.
-
If a catalyst is used, it is typically added to the dienophile solution at this stage.
-
Cool the solution to the desired reaction temperature in a constant temperature bath.
-
Add a known concentration of 1,3-butadiene to initiate the reaction. For accurate timing, this is considered time zero.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a small amount of triethylamine to neutralize the Lewis acid catalyst).
-
Dry the aliquot over a small amount of anhydrous sodium sulfate.
-
-
Analysis:
-
Gas Chromatography (GC): Inject the quenched and dried aliquot into the GC-FID. The concentrations of the reactants (methyl acrylate) and the product (this compound) are determined by comparing their peak areas to that of the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire an NMR spectrum of the quenched aliquot. The relative concentrations of reactants and products can be determined by integrating characteristic peaks. For example, the disappearance of the vinyl proton signals of methyl acrylate can be monitored relative to the appearance of the alkene proton signals of the cyclohexene product and the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the limiting reactant (typically methyl acrylate) versus time.
-
To determine the reaction order, plot ln[reactant] vs. time (for first-order) and 1/[reactant] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction. The Diels-Alder reaction is typically second-order overall (first-order in each reactant).
-
The slope of the linear plot will be related to the rate constant (k).
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Diels-Alder reaction pathway for the formation of this compound.
Caption: Experimental workflow for the kinetic study of the Diels-Alder reaction.
References
Safety Operating Guide
Proper Disposal of Methyl Cyclohex-3-ene-1-carboxylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of methyl cyclohex-3-ene-1-carboxylate, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should adhere to these procedures to maintain a safe and compliant laboratory environment.
This compound is a flammable liquid and vapor that requires careful handling and disposal. Improper disposal can lead to safety hazards and environmental contamination. Adherence to the following protocols is crucial.
Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes key safety data.
| Hazard Statement | GHS Classification | Precautionary Statement |
| Flammable liquid and vapour | Flammable liquids: Category 2[1] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][2] P233: Keep container tightly closed.[1] P403 + P235: Store in a well-ventilated place. Keep cool.[1] |
| Causes skin irritation[1] | Skin irritation: Category 2[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/ eye protection/ face protection.[1] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[1] |
| May be fatal if swallowed and enters airways | Aspiration hazard: Category 1 | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting. |
| May cause drowsiness or dizziness[1] | Specific target organ toxicity - single exposure: Category 3 (Central nervous system)[1] | P261: Avoid breathing mist or vapours.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.[1] |
| Very toxic to aquatic life with long lasting effects[1] | Short-term (acute) aquatic hazard: Category 1[1], Long-term (chronic) aquatic hazard: Category 1[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.
-
Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that a fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) and a spill kit are readily accessible.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and compatible waste container. The container should be made of a material that will not react with the chemical.
-
The container must have a secure, tight-fitting lid to prevent the release of flammable vapors.[1]
-
Clearly label the waste container with "Waste this compound" and any other required hazard warnings (e.g., "Flammable Liquid").
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
3. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.[1]
-
The storage area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.[1]
4. Disposal Procedure:
-
Dispose of the waste this compound through a licensed and approved hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of flammable and environmentally hazardous chemical waste.
-
Complete all necessary waste disposal paperwork as required by your institution and the waste disposal contractor.
5. Spill and Leak Management:
-
In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Methyl Cyclohex-3-ene-1-carboxylate
This document provides immediate, essential safety and logistical information for the handling of methyl cyclohex-3-ene-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The substance is a flammable liquid and vapor, causes skin irritation, and may cause serious eye and respiratory irritation.[1][2]
| Protective Equipment | Specifications and Usage |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Remove and wash contaminated clothing before reuse.[4] |
| Respiratory Protection | Use respiratory protection when vapors or aerosols are generated.[4] Ensure the respirator is used in accordance with a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149. |
| Ventilation | Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[2][4] |
Operational and Disposal Plans
Handling and Storage Procedures
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][4]
-
Wash hands thoroughly after handling.[2]
Storage:
Emergency Procedures
| Emergency Situation | First-Aid Measures |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[4] If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][4] Call a poison center or doctor if you feel unwell.[4] |
| Ingestion | Do NOT induce vomiting.[4] Immediately call a POISON CENTER or doctor.[2][4] There is a risk of aspiration if the victim vomits.[4] |
| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4] Water spray may be used to cool closed containers.[2] |
| Accidental Release | Evacuate the danger area.[4] Ensure adequate ventilation. Remove all sources of ignition.[3] Collect spillage with a liquid-absorbent material and dispose of it properly.[4] |
Disposal Plan
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
-
Do not let the product enter drains to avoid environmental contamination.[4]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
